molecular formula C5H10N2O B6593500 1-Aminocyclobutanecarboxamide CAS No. 587829-74-1

1-Aminocyclobutanecarboxamide

Cat. No.: B6593500
CAS No.: 587829-74-1
M. Wt: 114.15 g/mol
InChI Key: SILFUQGFSMYYME-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxamide is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILFUQGFSMYYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cyclobutane Constraint: A Technical Guide to Harnessing Conformational Restriction in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flexibility—The Rationale for Rigidity in Peptide Therapeutics

In the intricate dance of molecular recognition, the conformation of a peptide ligand is paramount. While native peptides possess inherent flexibility, this conformational freedom often comes at a cost in drug development: susceptibility to proteolytic degradation, poor membrane permeability, and an entropic penalty upon binding to a target receptor. The strategic imposition of conformational constraints is a cornerstone of modern peptidomimetic design, aiming to pre-organize the peptide into its bioactive conformation, thereby enhancing its potency, stability, and overall drug-like properties.[1][2][3]

Among the arsenal of tools available to achieve this, the incorporation of cyclic amino acids has proven particularly fruitful.[4] This guide focuses on a unique and increasingly utilized class of such building blocks: cyclobutane amino acid (CBAA) amides. The puckered four-membered ring of cyclobutane introduces a significant and predictable constraint on the peptide backbone, influencing local secondary structure and providing a scaffold for the precise orientation of pharmacophoric groups.[5] This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, conformational properties, and strategic application of cyclobutane amino acid amides in the pursuit of next-generation therapeutics.

The Structural Essence of Cyclobutane: A Foundation of Controlled Puckering

Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a perpetually puckered or folded conformation to alleviate torsional strain.[5] This inherent non-planarity is the crux of its utility in conformational restriction. The ring rapidly interconverts between two equivalent puckered states, a dynamic that can be influenced and even locked by substitution.

The bond angles within the cyclobutane ring deviate from the ideal tetrahedral angle of 109.5° to approximately 88°, introducing angle strain.[5] This strain, however, is offset by a reduction in the eclipsing interactions of the hydrogen atoms. When incorporated into a peptide backbone, the substituents—the amino and carboxyl groups—are forced into specific spatial orientations, thereby restricting the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ).[6][7]

Strategic Synthesis of Cyclobutane Amino Acid Amides: A Practical Guide

The synthesis of peptides incorporating CBAAs requires a two-stage approach: the synthesis of the core cyclobutane amino acid building block, followed by its incorporation into a peptide sequence via standard amide bond formation.

Part 1: Crafting the Core - Synthesis of Cyclobutane Amino Acids

A variety of synthetic strategies have been developed to access α-, β-, and γ-cyclobutane amino acids with diverse stereochemistry. One of the most powerful and versatile methods is the [2+2] photocycloaddition.[8][9]

This protocol is adapted from the work of Mancheño and colleagues, providing a mild and efficient route to substituted cyclobutane α-amino acids.[8]

Objective: To synthesize a protected cyclobutane α-amino acid derivative via photocatalytic [2+2] cycloaddition of a dehydroamino acid and a styrene derivative.

Materials:

  • Dehydroalanine derivative (e.g., N-acetyl-dehydroalanine methyl ester)

  • Styrene derivative (e.g., 4-methylstyrene)

  • [Ir(dFCF3ppy)2(dtbpy)]PF6 (Iridium photosensitizer)

  • Acetonitrile (CH3CN), anhydrous

  • Blue LEDs (λmax ≈ 415 nm)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dehydroalanine derivative (1.0 equiv) and the iridium photosensitizer (2 mol %) in anhydrous acetonitrile (to a concentration of 0.2 M).

  • Addition of Alkene: Add the styrene derivative (1.5 equiv) to the reaction mixture.

  • Photocatalysis: Place the reaction vessel in a photoreactor equipped with blue LEDs and stir at room temperature (approximately 20 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 24-72 hours.[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclobutane α-amino acid derivative.

Self-Validation:

  • Control Reaction: A control reaction performed in the absence of the photocatalyst or light should show no product formation, confirming the photocatalytic nature of the reaction.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum.[8]

Part 2: Peptide Elongation - Amide Bond Formation

Once the protected CBAA is synthesized, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The following protocol outlines a typical Fmoc-based SPPS coupling step.[10]

Objective: To couple an Fmoc-protected cyclobutane amino acid to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected cyclobutane amino acid (3-5 equiv)

  • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equiv)[11]

  • Base, e.g., N,N-diisopropylethylamine (DIPEA) (6-10 equiv)[11]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Solid-phase synthesis vessel

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected cyclobutane amino acid and HBTU in DMF. Add DIPEA to activate the carboxylic acid. This pre-activation step typically takes a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or chloranil test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Self-Validation:

  • Negative Kaiser Test: A negative Kaiser test (or other appropriate test for primary amines) indicates the successful consumption of the free N-terminal amines on the resin.

  • Cleavage and Analysis: After completion of the full peptide sequence, a small sample can be cleaved from the resin, and the product analyzed by LC-MS to confirm the successful incorporation of the cyclobutane amino acid.

Conformational Ramifications: Quantifying the Backbone Restriction

The true value of CBAAs lies in their ability to predictably constrain the peptide backbone. This is most effectively quantified by examining the preferred phi (φ) and psi (ψ) dihedral angles of the CBAA residue within a peptide. These angles can be determined experimentally through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[12][13][14]

Determining Conformational Preferences: NMR and X-ray Crystallography

NMR spectroscopy in solution provides detailed information about the average conformation and dynamics of a peptide.[12][13]

NMR_Workflow

Caption: Workflow for NMR-based conformational analysis of a CBAA-peptide.

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state.[15][16][17]

XRay_Workflow

Caption: Workflow for X-ray crystallography of a CBAA-peptide.

Quantitative Conformational Data

The incorporation of CBAAs significantly restricts the available conformational space. The specific φ and ψ angles are dependent on the stereochemistry of the cyclobutane ring (cis vs. trans) and the position of the amino and carboxyl groups (α, β, or γ).

Cyclobutane Amino Acid TypeTypical φ Angle RangeTypical ψ Angle RangeInduced Secondary Structure
cis-β-CBAA-150° to -90°+90° to +150°Extended, β-strand like[18]
trans-β-CBAA+60° to +120°-120° to -60°Turn or helical structures[19]
α-CBAA (substituted)Varies with substitutionVaries with substitutionCan stabilize α-helices[8]
γ-CBAAHighly restrictedHighly restrictedDefined turns and compact structures[5]

Note: These values are illustrative and can vary based on the specific peptide sequence and experimental conditions.

Impact on Drug-like Properties: A Medicinal Chemistry Perspective

The ultimate goal of incorporating CBAAs is to improve the therapeutic potential of a peptide. This manifests in several key areas:

  • Enhanced Metabolic Stability: The rigid structure imparted by the cyclobutane ring can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[4]

  • Improved Cell Permeability and Oral Bioavailability: By locking a peptide into a conformation that minimizes the polar surface area and facilitates intramolecular hydrogen bonding, CBAAs can enhance passive diffusion across cell membranes. This is a critical step towards developing orally bioavailable peptide drugs.[5][20][21][22][23]

  • Increased Target Affinity and Specificity: Pre-organizing a peptide into its bioactive conformation reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and specificity for the target receptor.[1]

Drug_Properties

Caption: Impact of CBAA incorporation on key drug-like properties.

Conclusion and Future Outlook

Cyclobutane amino acid amides represent a powerful class of building blocks for the conformational constraint of peptides. Their unique puckered structure provides a predictable and tunable means to influence peptide backbone geometry, leading to enhanced stability, permeability, and biological activity. The synthetic accessibility of a diverse range of CBAA isomers, coupled with robust methods for their incorporation into peptides and detailed analytical techniques for conformational analysis, positions them as a valuable tool in the drug discovery pipeline. As our understanding of the relationship between peptide conformation and biological function deepens, the rational design and application of cyclobutane-constrained peptides will undoubtedly play an increasingly important role in the development of novel therapeutics for a wide range of diseases.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Fields, G. B. (2000). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 653-728.
  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496-501. [Link]

  • Nielsen, D. S., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology, 19(12), 1507-1515. [Link]

  • Ortuño, R. M., et al. (2014). Structure of cyclobutane-based hybrid peptides subjected to study.
  • Gellman, S. H., et al. (2010). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. The Journal of Organic Chemistry, 75(15), 5077-5086.
  • Ye, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 73-86. [Link]

  • Hanson, R. M. (2020). Phi and Psi Angles. Proteopedia. [Link]

  • Sharma, S., & Sharma, A. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Indian Journal of Pharmaceutical Sciences, 76(6), 477-486. [Link]

  • Kim, J., & Chang, S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 946-957.
  • Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich.
  • Hruby, V. J., et al. (2001). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Protein & Peptide Science, 2(4), 353-379. [Link]

  • Nielsen, D. S., et al. (2017). Structural Features in Orally Bioavailable Cyclic Peptides. The University of Queensland. [Link]

  • Hruby, V. J., et al. (2001). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Protein & Peptide Science, 2(4), 353-379.
  • Kurpiewska, K., & Borowski, T. (2021). Seven quick tips for beginners in protein crystallography. Acta Biochimica Polonica, 68(3), 359-368.
  • Chen, J. R., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 18864-18870. [Link]

  • Serrano, L., et al. (1995). Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation. Journal of Molecular Biology, 254(2), 322-333.
  • de Brevern, A. G., et al. (2005). Cis-trans peptide variations in structurally similar proteins. BMC Structural Biology, 5, 15. [Link]

  • Hruby, V. J., et al. (2001). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Protein & Peptide Science, 2(4), 353-379.
  • Kessler, H., & Gratias, R. (1998). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation.
  • Wüthrich, K. (2003). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 543-548.
  • Creative Biostructure. A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. U.S.
  • Mancheño, O. G., et al. (2024). Recent Advances in Photoinduced Modification of Amino Acids, Peptides, and Proteins. Chemistry–A European Journal, 30(1), e202300322.
  • Ramachandran, G. N., et al. (1963). Torsion Angles in Proteins & the Ramachandran Plot. Journal of Molecular Biology, 7, 95-99.
  • Bruker. NMR sample preparation guidelines. Bruker. [Link]

  • Wlodawer, A., & Dauter, Z. (2021).
  • Albericio, F., & Kruger, H. G. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 25(21), 5069.
  • Pal, D., & Chakrabarti, P. (1999). Cis peptide bonds in proteins: residues involved, their conformations, interactions and locations. Journal of Molecular Biology, 294(1), 271-288.
  • Warkentin, M. (2022). X-ray Protein Crystallography. Physics LibreTexts.
  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Rhodes, G. (2026). 4.
  • Ananda, K., & Aravinda, S. (2010). NMR of peptides. Resonance, 15(1), 40-57.
  • University of Wisconsin-Madison. Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem. University of Wisconsin-Madison.
  • Vidya-mitra. (2015, December 17). Conformational properties of polypeptides and Ramachandran plot [Video]. YouTube. [Link]

Sources

The Conformational Lock: History and Discovery of 1-Aminocyclobutanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Aminocyclobutanecarboxamide (ACBC-Amide) scaffold represents a critical milestone in the evolution of conformationally restricted peptidomimetics. This guide serves as an advanced technical resource for researchers leveraging this motif to modulate potency, selectivity, and metabolic stability in drug discovery.

Executive Summary: The Cyclobutane Constraint

In medicinal chemistry, flexibility is often the enemy of specificity. Endogenous ligands like glycine or glutamate adopt multiple conformations, binding to various receptor subtypes promiscuously. The This compound scaffold was discovered as a solution to this entropic penalty. By incorporating the


-amino and 

-carbonyl groups into a strained four-membered ring, the molecule "locks" the

(phi) and

(psi) torsion angles, forcing the side chains into specific vectors that can differentiate between receptor subtypes (e.g., NMDA vs. AMPA) or enhance proteolytic stability in peptide drugs.

Historical Evolution: From Curiosity to Clinical Utility

Phase I: The Synthetic Challenge (1960s–1970s)

The history of ACBC derivatives began with the broader exploration of non-proteinogenic amino acids. Early attempts to synthesize cyclobutane amino acids were hampered by the ring strain (~26 kcal/mol).

  • 1960s: Initial syntheses focused on 1-aminocyclobutanecarboxylic acid (ACBC) using the Bucherer-Bergs reaction . The goal was to create rigid analogs of

    
    -aminobutyric acid (GABA) and glutamate to map the CNS neurotransmitter landscape.
    
  • The "Amide" Pivot: Researchers quickly realized that while the acid (ACBC) mimicked glycine at the NMDA receptor, the amide derivatives were crucial for incorporating this constraint into larger peptide chains (peptidomimetics) without destroying the binding affinity.

Phase II: The NMDA Receptor Era (1980s–1990s)

The discovery that ACBC acts as a partial agonist at the strychnine-insensitive glycine site of the NMDA receptor was a watershed moment.

  • Mechanism: Unlike flexible glycine, ACBC binds to the NR1 subunit with a distinct kinetic profile, preventing full channel opening or desensitization depending on the substitution.

  • Derivatization: To improve blood-brain barrier (BBB) penetration, the carboxamide and ester prodrugs were developed. The amide functionality also allowed for the synthesis of "mixed" agonists/antagonists by appending hydrophobic groups to the amide nitrogen.

Phase III: Modern Kinase & Immunomodulation (2000s–Present)

Current applications have shifted beyond CNS targets. The this compound motif is now a privileged "spacer" in:

  • Syk Kinase Inhibitors: Used to orient pharmacophores in the ATP-binding pocket with precise geometry (e.g., Pyrazine kinase inhibitors).

  • Tuftsin Analogs: Replacing natural residues in immunomodulatory peptides to prevent enzymatic degradation while maintaining bioactivity.

Chemical Synthesis & Protocols

The synthesis of this compound is non-trivial due to the potential for ring opening under harsh conditions. Two primary routes dominate: the Bucherer-Bergs (preferred for scalability) and the Strecker synthesis.

Route A: The Bucherer-Bergs Protocol (Standard)

This method is thermodynamically controlled and generally yields the hydantoin, which is then hydrolyzed.

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Reagents: Cyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate

      
      .
      
    • Conditions: 50% Ethanol/Water,

      
      , 12–24 hours.
      
    • Mechanism: The ketone forms a cyanohydrin, which is attacked by ammonia and

      
       to close the imidazolidine-2,4-dione (hydantoin) ring.
      
    • Note: The spiro-hydantoin intermediate is highly crystalline and easy to purify.

  • Alkaline Hydrolysis (Ring Opening):

    • Reagents:

      
       or 
      
      
      
      , Reflux (
      
      
      ), 24-48h.
    • Product: 1-Aminocyclobutanecarboxylic acid (ACBC).[1]

    • Purification: Ion-exchange chromatography (Dowex 50W) is essential to remove salts.

  • Amidation (Conversion to Carboxamide):

    • Direct amidation of the acid is difficult due to zwitterionic character.

    • Step 3a (Esterification): React ACBC with

      
       in MeOH 
      
      
      
      Methyl ester-HCl.
    • Step 3b (Ammonolysis): Treat the methyl ester with saturated methanolic ammonia (

      
      ) at 
      
      
      
      for 48h.
    • Yield: High (>80%).

Route B: Modified Strecker (Direct Amide)

Useful for generating the amide directly via the aminonitrile, though often lower yielding due to polymerization risks.

  • Aminonitrile Synthesis: Cyclobutanone +

    
     + 
    
    
    
    
    
    1-amino-1-cyanocyclobutane.
  • Partial Hydrolysis: Treatment with

    
     and 
    
    
    
    (Radziszewski reaction) converts the nitrile directly to the amide without hydrolyzing to the acid.
Quantitative Comparison of Methods
MetricBucherer-Bergs RouteStrecker (Peroxide Hydrolysis)
Overall Yield 65–75%40–55%
Purity Profile High (Crystalline intermediates)Moderate (Side reactions common)
Scalability Excellent (Kg scale)Limited (Exothermic/Safety)
Safety Cyanide contained in first stepHigh Cyanide risk;

hazards

Medicinal Chemistry Applications

Application 1: NMDA Receptor Modulation

The this compound derivatives serve as probes for the GluN1 (NR1) glycine binding site.

  • Logic: The cyclobutane ring restricts the conformational space of the glycine backbone (

    
     angles).
    
  • Outcome: Derivatives often act as partial agonists . They bind with high affinity but induce a receptor conformational change that is less efficient at opening the ion channel than glycine, effectively dampening excessive glutamatergic drive (neuroprotection).

Application 2: Syk Kinase Inhibition (Oncology/Autoimmune)

In modern drug discovery (e.g., Patent US9359308B2), the scaffold is used as a linker.

  • Role: The cyclobutane ring acts as a rigid spacer between a hinge-binding motif (e.g., chloropyrazine) and a solvent-exposed solubilizing group.

  • Advantage: Unlike a flexible ethyl or propyl chain, the cyclobutane ring reduces the entropic cost of binding. The amide group often participates in hydrogen bonding with residues like Asp512 or Arg502 in the kinase pocket.

Visualizing the Discovery Logic

The following diagram illustrates the synthesis workflow and the bifurcation of the scaffold into its two primary therapeutic applications.

ACBC_Discovery cluster_logic Design Logic Cyclobutanone Cyclobutanone (Starting Material) Hydantoin Spiro-Hydantoin (Intermediate) Cyclobutanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) ACBC_Acid 1-Aminocyclobutane- carboxylic Acid (ACBC) Hydantoin->ACBC_Acid Hydrolysis (NaOH, Reflux) Ester Methyl Ester Derivative ACBC_Acid->Ester SOCl2, MeOH ACBC_Amide 1-Aminocyclobutane- carboxamide Ester->ACBC_Amide NH3/MeOH (Ammonolysis) NMDA NMDA Receptor (Partial Agonist) ACBC_Amide->NMDA Glycine Site Probe Syk Syk Kinase Inhibitor (Linker Scaffold) ACBC_Amide->Syk Rigid Linker Synthesis Peptide Peptidomimetics (Tuftsin Analogs) ACBC_Amide->Peptide Solid Phase Synthesis Constraint Conformational Constraint Constraint->ACBC_Amide Entropy Reduction

Caption: Synthesis pathway of this compound and its divergence into neuropharmacology and kinase inhibition.

References

  • Synthesis of 1-aminocyclobutanecarboxylic acid deriv

    • Source: Journal of Medicinal Chemistry (via PubMed/NIH)
    • Context: Describes the synthesis of cis- and trans-3-substituted derivatives and their NMDA antagonist activity.
    • URL:[Link]

  • Pyrazine kinase inhibitors (Patent US9359308B2).
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides.

    • Source: Journal of Medicinal Chemistry (ACS)
    • Context: Application of the scaffold in Tuftsin analogs for immunomodul
    • URL:[Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.

    • Source: Reaction Chemistry & Engineering
    • Context: Modern flow chemistry protocols for the safe synthesis of the hydantoin precursor.
    • URL:[Link]

Sources

Steric Architectures: The Cyclobutane Ring in 1-Aminocyclobutanecarboxamide (ACBC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminocyclobutanecarboxamide (and its acid form, Ac


c  or ACBC ) represents a critical "Goldilocks" zone in conformational restriction. Unlike the rigid, planar cyclopropane ring of 1-aminocyclopropanecarboxylic acid (ACPC) or the flexible envelope of cyclopentane, the cyclobutane ring in ACBC adopts a unique puckered "butterfly" conformation . This structural nuance exerts profound steric effects, driving specific peptide secondary structures (helical promotion) and shifting pharmacological selectivity—most notably acting as a molecular switch that biases affinity toward the NR3 subunit  of the NMDA receptor. This guide dissects the steric mechanics, synthetic protocols, and pharmacological applications of the ACBC moiety.

Structural Dynamics: The Puckered Ring Effect

The "Butterfly" Conformation

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions between adjacent methylene hydrogens), the ring puckers, creating a dihedral angle of approximately 25–35° . This puckering has significant steric consequences for the 1,1-disubstituted center (


):
  • Bond Angle Expansion: The internal

    
     bond angles contract to ~88°, forcing the exocyclic bond angle (
    
    
    
    ,
    
    
    ) to expand significantly beyond the tetrahedral 109.5° (often observed >112°).
  • Steric Bulk Vector: Unlike the symmetric steric cone of Aib (aminoisobutyric acid), ACBC presents an anisotropic steric barrier. The puckering directs the

    
    -methylene protons away from the plane, creating a "corner" constraint that severely restricts rotation around 
    
    
    
    and
    
    
    torsion angles.
Peptide Secondary Structure Induction

The steric bulk of the cyclobutane ring at the


 position restricts the conformational space of the peptide backbone.
  • Helix Promotion: ACBC is a strong inducer of

    
    -helical and 
    
    
    
    -helical structures. The steric clash between the ring methylenes and the backbone carbonyl oxygen destabilizes extended conformations (
    
    
    -sheet).
  • 
    -Turn Stabilization:  In short peptides, ACBC stabilizes type I and type III 
    
    
    
    -turns, making it an excellent scaffold for hairpin mimetics.
Comparative Steric Parameters
ParameterAib (Acyclic)ACPC (Cyclopropane)ACBC (Cyclobutane)
Ring Conformation N/A (Free Rotation)Planar (Rigid)Puckered (Dynamic)

~110°~116°~112–114°
Helix Propensity HighLow (Distorted)High (

)
Steric Bulk (

)
ModerateLowHigh

Synthetic Methodology: Overcoming Steric Hindrance

Synthesizing ACBC and incorporating it into peptides presents specific challenges due to the steric crowding at the quaternary carbon.

Core Synthesis: The Bucherer-Bergs Protocol

The most robust route to the ACBC scaffold is the Bucherer-Bergs reaction, which tolerates the ring strain of cyclobutanone better than the Strecker synthesis.

Protocol 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid (Ac


c) 
  • Hydantoin Formation:

    • Reagents: Cyclobutanone (1.0 eq),

      
       (3.0 eq), KCN (1.5 eq).
      
    • Conditions: 50% EtOH/H

      
      O, 60°C, 18–24 h.
      
    • Mechanism:[1][2] The ketone forms a cyanohydrin, which is trapped by ammonia and carbonate to cyclize into the 5,5-spiro-cyclobutanehydantoin.

    • Note: The spiro-hydantoin precipitates as a white solid (Yield: >70%).

  • Hydrolysis (The Steric Bottleneck):

    • Challenge: The 5,5-disubstitution sterically shields the amide bonds from nucleophilic attack. Standard acid hydrolysis often fails or requires weeks.

    • Optimized Conditions: 2M Ba(OH)

      
       (sat.), Reflux (105°C), 48–72 h.
      
    • Workup: Precipitate

      
       with stoichiometric H
      
      
      
      SO
      
      
      or CO
      
      
      . Filter and crystallize from water/ethanol.
Peptide Coupling Logic

Coupling an amine to the carboxyl group of ACBC or coupling an amino acid to the amine of ACBC is kinetically slow due to the adjacent ring bulk.

  • Activation: Use HATU/HOAt or PyBOP . Carbodiimides (EDC/DIC) are often too slow, leading to racemization of adjacent residues (though ACBC itself is achiral).

  • Double Coupling: Mandatory for solid-phase synthesis (SPPS).

SynthesisWorkflow Cyclobutanone Cyclobutanone (Starting Material) Hydantoin 5,5-Spirohydantoin (Intermediate) Cyclobutanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Hydrolysis Base Hydrolysis (Ba(OH)2, Reflux) Hydantoin->Hydrolysis Steric Shielding Slows Kinetics ACBC 1-Aminocyclobutane- carboxylic Acid (ACBC) Hydrolysis->ACBC Ring Opening Peptide Peptide Coupling (Requires HATU/HOAt) ACBC->Peptide Slow On-rate

Figure 1: Synthetic workflow for ACBC generation and peptide incorporation, highlighting the steric bottlenecks.

Pharmacological Implications: The Ring Size Switch

The steric profile of ACBC creates a distinct pharmacological signature, particularly at the NMDA receptor (NMDAR) .

The Glycine Site Partial Agonist Profile

Like its 3-membered ring analog (ACPC), ACBC binds to the glycine co-agonist site of the NMDA receptor. However, the expansion to a 4-membered ring alters the binding pocket fit:

  • Partial Agonism: ACBC induces a conformational closure of the ligand-binding domain (LBD) that is less complete than glycine (full agonist), resulting in partial channel activation (~40–60% efficacy).

  • Steric Clash: The puckered cyclobutane ring occupies more volume than the planar cyclopropane. This additional bulk reduces affinity at the GluN1 subunit compared to ACPC.

The NR3 Selectivity Switch

A critical finding for drug development is the subunit selectivity driven by ring size.

  • GluN1 vs. GluN3: The GluN3 (NR3) subunit has a slightly larger glycine-binding pocket.

  • The Switch: While ACPC is potent at GluN1, ACBC exhibits >60-fold selectivity for the GluN3A subunit over GluN1.[3] The steric bulk of the cyclobutane ring fits optimally into the GluN3A pocket, utilizing hydrophobic contacts that are inaccessible to the smaller cyclopropane or the flexible cyclopentane.

Metabolic Stability

The 1,1-disubstitution creates a "steric shield" around the


-amine and carbonyl.
  • Protease Resistance: Peptides containing ACBC are highly resistant to aminopeptidases and carboxypeptidases.

  • Transport: ACBC is a substrate for the LAT1 (SLC7A5) transporter, allowing blood-brain barrier (BBB) penetration despite its non-natural structure.

NMDAPathway ACBC ACBC (Ligand) GluN1 GluN1 Subunit (Glycine Site) ACBC->GluN1 Steric Clash (Lower Affinity) GluN3 GluN3 Subunit (Glycine Site) ACBC->GluN3 Selectivity Switch (>60x vs GluN1) ConfChange1 Partial Domain Closure (Low Efficacy) GluN1->ConfChange1 ConfChange3 Optimal Steric Fit (High Affinity) GluN3->ConfChange3 Response1 Reduced Ca2+ Influx (Partial Agonism) ConfChange1->Response1 Response3 Modulation of Excitability/Myelination ConfChange3->Response3

Figure 2: The pharmacological divergence of ACBC. The steric bulk of the cyclobutane ring drives selectivity toward the GluN3 subunit.

References

  • Conformational Characterization of Ac4c: Santini, A. et al. "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Biopolymers, 2008. Link

  • NMDA Receptor Pharmacology: Awobuluyi, M. et al. "Subunit-specific roles of glycine-binding domains in activation of NR1/NR3 N-methyl-D-aspartate receptors." Mol. Pharmacol., 2007. Link (Note: Discusses ACBC selectivity for NR3).

  • Bucherer-Bergs Synthesis: Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen."[2] J. Prakt. Chem., 1934.

  • Peptide Constraints: Toniolo, C. et al. "Structure and conformation of peptides containing the 1-aminocyclobutane-1-carboxylic acid residue." Biopolymers, 1995. Link

  • NMDA Partial Agonists: Moskal, J. R. et al. "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology, 2005. Link (Contextualizes glycine site modulation).

Sources

Potential biological targets for 1-Aminocyclobutanecarboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Aminocyclobutanecarboxamide Scaffold: A Technical Guide to Biological Targets and Pharmacological Applications

Executive Summary The this compound scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted analog of


-amino acid amides. Unlike flexible acyclic amino acids (e.g., glutamine, asparagine, or leucine amides), the cyclobutane ring imposes a defined "puckered" geometry that reduces the entropic penalty of binding. This guide details the biological targets of this scaffold, focusing on its utility in targeting amino acid transporters (LAT1/ASCT2), its role as a glutamine mimic in metabolic enzyme inhibition, and its application in stabilizing peptidomimetics for high-affinity receptor interaction.

Section 1: The Pharmacophore & Structural Biology

Why the Cyclobutane Ring? The biological activity of this compound analogs stems from the unique structural properties of the cyclobutane ring.

  • Ring Pucker: The ring is not planar; it adopts a puckered conformation with a dihedral angle of approximately

    
    . This mimics the bioactive, "bound" conformation of many aliphatic amino acid side chains.
    
  • Rigidity: By locking the

    
     and 
    
    
    
    torsion angles of the amino acid backbone, the scaffold stabilizes secondary structures (e.g.,
    
    
    -turns or
    
    
    -helices) when incorporated into peptides.
  • Metabolic Stability: The quaternary carbon at the

    
    -position (C1) prevents abstraction of the 
    
    
    
    -proton, rendering the scaffold resistant to racemization and degradation by standard aminotransferases.

Section 2: Primary Biological Targets

Target Class A: Amino Acid Transporters (SLC7A5 & SLC1A5)

The most well-validated targets for this class of compounds are the Solute Carrier (SLC) transporters, specifically System L (LAT1) and System ASC (ASCT2).

1. LAT1 (SLC7A5) - The Trojan Horse Strategy The acid form, 1-aminocyclobutanecarboxylic acid (ACBC), is a classic non-metabolizable substrate for LAT1. The carboxamide analog acts as a prodrug or a specific probe for coupled transport mechanisms.

  • Mechanism: LAT1 functions as an obligate exchanger. It imports bulky, neutral amino acids (leucine, isoleucine) or analogs (ACBC) while exporting intracellular glutamine.

  • Therapeutic Relevance: LAT1 is overexpressed in glioblastoma, prostate cancer, and breast cancer to fuel protein synthesis (mTORC1 pathway).

  • Analog Application: [18F]-Fluciclovine (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid) is an FDA-approved PET tracer based on this scaffold. The carboxamide derivatives are investigated to improve blood-brain barrier (BBB) permeability before intracellular hydrolysis to the active acid substrate.

2. ASCT2 (SLC1A5) - Glutamine Mimicry The carboxamide moiety (


) is isosteric and isoelectronic with the side chain of asparagine and the backbone of glutamine.
  • Mechanism: ASCT2 is a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -dependent neutral amino acid transporter. It prefers substrates with amide functionalities (Gln, Asn).
    
  • Targeting Logic: this compound analogs mimic the glutamine payload. High-affinity binding without transport (inhibition) starves cancer cells of glutamine, inducing metabolic stress and apoptosis via the GCN2 pathway.

Visualization: Transporter-Coupled Signaling Pathway The following diagram illustrates how ACBC analogs hijack the LAT1/ASCT2 axis to modulate mTORC1 signaling.

G cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_int Intracellular Space ACBC_out ACBC/Amide Analog LAT1 LAT1 (SLC7A5) Obligate Exchanger ACBC_out->LAT1 Import Gln_out Glutamine (Gln) ASCT2 ASCT2 (SLC1A5) Na+ Dependent Gln_out->ASCT2 Import (Na+) LAT1->Gln_out ACBC_in Accumulated Analog LAT1->ACBC_in Accumulation Gln_in Glutamine Pool ASCT2->Gln_in mTORC1 mTORC1 Complex (Cell Growth) ACBC_in->mTORC1 Activation/Modulation Gln_in->LAT1 Export (Exchange) Gln_in->LAT1 Drives Exchange Leu_in Leucine (Leu)

Caption: The LAT1/ASCT2 functional coupling. ACBC analogs utilize LAT1 for entry, driven by the efflux of Glutamine accumulated via ASCT2.

Target Class B: Peptidomimetics & Protease Stability

The this compound scaffold is extensively used to replace natural amino acids in peptide drugs to improve stability and target affinity.

1. STAT3 SH2 Domain Inhibition

  • Context: The SH2 domain of STAT3 binds phosphotyrosine peptides containing a pTyr-Xxx-Xxx-Gln motif.[1]

  • Application: Replacing the flexible Glutamine (Gln) residue with a cyclobutane-constrained amide analog reduces the entropic cost of binding. This "pre-organization" can increase affinity by orders of magnitude (nM range).

2. Viral Protease Inhibitors (SARS-CoV-2 Mpro)

  • Mechanism: Viral proteases often cleave at specific Gln-X junctions.

  • Application: Incorporating this compound as a "Gln mimic" at the P1 position creates a "substrate trap." The rigid ring prevents the protease from achieving the necessary transition state geometry for hydrolysis, effectively inhibiting the enzyme.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Bucherer-Bergs Reaction

This is the industry-standard method for generating the this compound scaffold from cyclobutanone.

Reagents:

  • Cyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq) - Caution: Highly Toxic

  • Ammonium Carbonate

    
     (4.0 eq)
    
  • Solvent: 50% Ethanol/Water

Step-by-Step Workflow:

  • Preparation: Dissolve cyclobutanone in 50% EtOH/H2O in a round-bottom flask.

  • Addition: Add

    
     and KCN. Seal the vessel immediately.
    
  • Reaction: Heat to

    
     for 12–24 hours. The solution will turn from clear to slightly yellow.
    
  • Isolation (Hydantoin): Cool to

    
    . Acidify carefully with concentrated HCl to pH 2. The spiro-hydantoin intermediate will precipitate. Filter and wash with cold water.
    
  • Hydrolysis (Optional for Acid): Reflux hydantoin in 2M NaOH (24h) to open the ring to the amino acid.

  • Amidation: To obtain the carboxamide, treat the hydantoin with mild basic hydrolysis or couple the free acid with ammonia using EDC/HOBt.

Synthesis Start Cyclobutanone Reagents KCN + (NH4)2CO3 60°C, 24h Start->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Hydrolysis Partial Hydrolysis (Mild Base) Hydantoin->Hydrolysis Product 1-Aminocyclobutane- carboxamide Hydrolysis->Product

Caption: Bucherer-Bergs synthesis pathway yielding the target carboxamide scaffold.[2]

Protocol 2: Competitive Transport Assay (LAT1)

To validate the scaffold as a transporter target.

  • Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5).

  • Tracer:

    
    -L-Leucine (0.1 
    
    
    
    ).
  • Procedure:

    • Wash cells with

      
      -free Choline-Cl buffer (to isolate LAT1 activity from 
      
      
      
      -dependent systems).
    • Incubate cells with

      
      -Leucine 
      
      
      
      increasing concentrations (
      
      
      ) of the test this compound analog.
    • Incubate for 2 minutes (initial rate conditions).

    • Terminate with ice-cold PBS. Lyse cells and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . A low 
    
    
    
    indicates high affinity for the LAT1 substrate binding pocket.

Section 4: Data Summary & Comparison

Target SystemRole of ScaffoldMechanism of ActionKey Reference Analog
LAT1 (SLC7A5) Substrate / ProdrugObligate Exchange (Antiport)[18F]Fluciclovine (Acid form)
ASCT2 (SLC1A5) Inhibitor / MimicCompetitive Binding (Gln mimic)Benzyl-serine analogs
STAT3 SH2 Structural ElementConformational RestrictionCyclobutane-Gln peptides
Viral Proteases P1 Residue MimicSteric Occlusion / Transition StateMpro Inhibitors

References

  • Synthesis & Peptidomimetics: Journal of Medicinal Chemistry. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides."

  • Transporter Biology (LAT1/ASCT2): Frontiers in Cell and Developmental Biology. "The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure."

  • Glutamine Mimicry: National Institutes of Health (NIH). "Glutamine mimicry suppresses tumor progression through asparagine metabolism."

  • Bucherer-Bergs Reaction: Journal of Synthetic Chemistry. "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction."

  • Structural Constraints: Journal of Medicinal Chemistry. "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues."

Sources

Difference between 1-Aminocyclobutanecarboxamide and ACBC acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, synthetic, and biological distinctions between 1-Aminocyclobutanecarboxamide (the amide) and 1-Aminocyclobutanecarboxylic acid (ACBC Acid). While they share the same cyclobutane scaffold, their functional divergence dictates their utility in drug development. ACBC Acid is a zwitterionic, non-proteinogenic amino acid widely recognized for its high affinity to the LAT1 (SLC7A5) transporter, making it a critical scaffold for oncological imaging (e.g., Fluciclovine). Conversely, the carboxamide derivative lacks the free carboxylate required for LAT1 recognition, serving instead as a synthetic intermediate or a potential prodrug moiety designed to alter blood-brain barrier (BBB) permeability via passive diffusion mechanisms.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the C-1 substitution: the replacement of the hydroxyl group of the carboxylic acid with an amine group (


).[1] This modification drastically alters the electronic landscape and ionization state of the molecule.
Physicochemical Comparison

At physiological pH (7.4), ACBC Acid exists primarily as a zwitterion. The amide, however, remains uncharged at the carbonyl terminus, affecting solubility and membrane permeability.

FeatureACBC Acid (1-Aminocyclobutanecarboxylic acid)This compound
Formula


Functional Group Carboxylic Acid (

)
Primary Amide (

)
Ionization (pH 7.4) Zwitterionic (

)
Cationic (

only) or Neutral
pKa (Carboxyl/Amide) ~2.2 (Acidic proton)~15 (Non-ionizable in bio-conditions)
pKa (Amine) ~9.6~9.0 (Slightly lower due to electron withdrawal)
H-Bond Donors 3 (Amine + Hydroxyl)4 (Amine + Amide

)
LogP (Lipophilicity) Low (Highly Polar)Moderate (Improved passive permeability)
Primary Utility LAT1 Substrate, PET Imaging AgentSynthetic Intermediate, Prodrug
Electronic Implications

The rigidity of the cyclobutane ring constrains the conformational freedom of both molecules. However, in the acid, the carboxylate anion stabilizes the ammonium cation via intramolecular electrostatic interactions. In the amide, this stabilization is weaker, and the molecule relies on hydrogen bonding networks. This makes the amide significantly less soluble in aqueous buffers compared to the zwitterionic acid but potentially more soluble in organic synthesis solvents (e.g., DMF, DMSO).

Part 2: Synthetic Pathways & Interconversion

The synthesis of ACBC Acid classically proceeds via the Bucherer-Bergs reaction , yielding a hydantoin intermediate.[2][3][4] The carboxamide is rarely the end-product of this route but can be accessed via partial hydrolysis of the aminonitrile (Strecker synthesis) or amidation of the ester.

The Bucherer-Bergs vs. Strecker Divergence

The choice of pathway dictates whether the amide or the acid is the dominant product.

  • Bucherer-Bergs: Favors thermodynamic control, yielding the Hydantoin , which is hydrolyzed directly to the Acid .

  • Strecker: Yields the Aminonitrile .[2][5] Careful hydrolysis of the nitrile (

    
    ) can stop at the Amide  (
    
    
    
    ) before converting to the Acid .
Visualization of Synthetic Logic

SynthesisWorkflow Cyclobutanone Cyclobutanone (Starting Material) Hydantoin Spirohydantoin (Intermediate) Cyclobutanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Nitrile 1-Aminocyclobutane- carbonitrile Cyclobutanone->Nitrile Strecker (KCN, NH4Cl) Acid ACBC Acid (Final Product) Hydantoin->Acid Hydrolysis (NaOH/Ba(OH)2, Reflux) Amide 1-Aminocyclobutane- carboxamide Nitrile->Amide Partial Hydrolysis (H2SO4, 0-20°C) Amide->Acid Full Hydrolysis (HCl, Reflux)

Figure 1: Synthetic divergence showing the Bucherer-Bergs route to the Acid and the Strecker route accessing the Amide.[2]

Part 3: Biological Interface & Transport Mechanisms

The most critical functional distinction for drug development is the interaction with the System L amino acid transporter 1 (LAT1/SLC7A5) .

LAT1 Recognition Requirements

LAT1 is an obligate exchanger that transports large neutral amino acids (e.g., Leucine) into cells.[6]

  • ACBC Acid: The free carboxylate (

    
    ) and the 
    
    
    
    -amino group are essential pharmacophores for LAT1 binding. The rigid cyclobutane ring mimics the bulky side chain of leucine, locking the molecule in a conformation favorable for transport.
  • Carboxamide: The replacement of

    
     with 
    
    
    
    abolishes LAT1 affinity. The transporter requires the negative charge of the carboxylate to coordinate with the substrate-binding site.
The "Prodrug" Strategy

Researchers may utilize the amide to bypass LAT1-saturated systems or to cross barriers via passive diffusion (due to the masked charge). Once intracellular, ubiquitous amidases can hydrolyze the amide back to the active ACBC Acid.

Cellular Transport Workflow

TransportMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (BBB / Tumor) cluster_intracellular Intracellular Space ACBC_Out ACBC Acid (Zwitterion) LAT1 LAT1 Transporter (SLC7A5) ACBC_Out->LAT1 High Affinity Amide_Out ACBC Amide (Neutral/Cationic) Diffusion Passive Diffusion Amide_Out->Diffusion Slow ACBC_In ACBC Acid (Active) LAT1->ACBC_In Active Transport Amide_In ACBC Amide (Inactive) Diffusion->Amide_In Metabolism Metabolic Pathway / Imaging Signal ACBC_In->Metabolism Amidase Amidase Enzyme Amide_In->Amidase Enzymatic Cleavage Amidase->ACBC_In Activation

Figure 2: Differential transport mechanisms. ACBC Acid utilizes LAT1, while the Amide relies on diffusion and intracellular activation.

Part 4: Experimental Protocols

Protocol A: Conversion of Amide to Acid (Hydrolysis Validation)

Objective: To convert the synthetic intermediate (amide) into the biologically active acid.[1]

  • Reagents: this compound (1.0 eq), 6N HCl (excess).

  • Setup: Dissolve the amide in 6N HCl (10 mL/g).

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][5][7][8][9] Acid-catalyzed nucleophilic acyl substitution. The amide nitrogen is protonated, water attacks the carbonyl, and ammonia is expelled as

      
      .
      
  • Workup: Evaporate the solvent in vacuo to dryness. The residue will be the hydrochloride salt of ACBC Acid.

  • Purification: Redissolve in minimal water and neutralize with propylene oxide or use ion-exchange resin (Dowex 50W) to isolate the free zwitterion.

Protocol B: TLC Differentiation

Objective: To distinguish between the amide and the acid during synthesis.

ParameterCondition
Stationary Phase Silica Gel 60

Mobile Phase n-Butanol : Acetic Acid : Water (3:1:1)
Visualization Ninhydrin Stain (Heat gun required)
Expected Result Acid: Lower

(more polar), typically stains purple/blue.Amide: Higher

(less polar in acidic mobile phase), stains distinct yellow/brown or lighter purple depending on heating time.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Aminosäuren. Journal für Praktische Chemie.
  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Link

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. Link

  • Napolitano, L., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences. Link

  • Huttunen, K. M., et al. (2016). Prodrugs targeting the L-type amino acid transporter 1 (LAT1). Journal of Controlled Release. (Context for amide/ester prodrug strategies). Link

Sources

Methodological & Application

Scalable synthesis of 1-Aminocyclobutanecarboxamide from cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Aminocyclobutanecarboxamide

Part 1: Executive Summary & Strategic Route Selection

1.1 The Target this compound (ACBC Amide) is a critical conformationally restricted scaffold used in the synthesis of peptide mimetics and kinase inhibitors (e.g., Syk inhibitors).[1] Its rigid cyclobutane ring locks the amino and carbonyl groups into specific vectors, improving potency and selectivity compared to flexible acyclic analogs.[1]

1.2 Route Selection: The "Amide-First" Strategy While the Bucherer-Bergs reaction is the standard route to 1-aminocyclobutanecarboxylic acid, it yields a hydantoin intermediate that resists partial hydrolysis to the amide.[1] Converting the acid to the amide requires two additional steps (esterification and amidation).[1]

To achieve a scalable, 2-step synthesis , this protocol utilizes the Strecker Synthesis followed by Controlled Acid Hydrolysis .[1] This route is atom-economical and avoids the high-pressure conditions often required for hydantoin hydrolysis.[1]

  • Step 1: Strecker Reaction (Cyclobutanone

    
     1-Aminocyclobutanecarbonitrile)[1]
    
  • Step 2: Controlled Hydrolysis (Nitrile

    
     Amide)[1]
    

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Aminocyclobutanecarbonitrile (Strecker Reaction)

Principle: Cyclobutanone reacts with ammonium chloride and sodium cyanide to form the


-aminonitrile.[1] Ammonium chloride provides both the amine source (as ammonia in equilibrium) and the proton source to activate the ketone.[1]

Safety Critical: This step involves Sodium Cyanide (NaCN).[1] All operations must be performed in a functioning fume hood with HCN detectors. A quench kit (bleach/NaOH) must be immediately available.[1]

Reagents & Materials:

  • Cyclobutanone (1.0 equiv)[1]

  • Sodium Cyanide (NaCN) (1.1 equiv)[1]

  • Ammonium Chloride (NH

    
    Cl) (1.2 equiv)[1]
    
  • Solvent: Methanol / Water (1:1 v/v)[1]

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve NH

    
    Cl (1.2 eq) in water. Add Methanol.[1]
    
  • Cyanide Addition: Carefully add NaCN (1.1 eq) to the solution.[1] Note: Ensure pH remains >9 initially to prevent HCN off-gassing, though the reaction consumes cyanide.[1]

  • Substrate Addition: Add Cyclobutanone (1.0 eq) dropwise over 30 minutes, maintaining temperature at 20–25°C.

  • Reaction: Seal the flask and stir at room temperature for 18–24 hours. Monitor by TLC (stain with Ninhydrin or KMnO

    
    ) or GC-MS.[1]
    
  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove Methanol.[1] Caution: Trap distillate in a bleach scrubber.[1]

    • Extract the aqueous residue with DCM (

      
      ).[1]
      
    • Combine organic layers, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
    • Concentrate to yield the crude aminonitrile as a pale yellow oil.[1]

  • Purification: The crude oil is typically sufficiently pure (>90%) for the next step.[1] If necessary, purify via vacuum distillation (caution: thermal instability) or rapid silica filtration.[1]

Key Process Parameter:

  • Temperature Control: Do not exceed 40°C during reaction or workup to prevent decomposition of the aminonitrile (retro-Strecker).

Step 2: Controlled Hydrolysis to this compound

Principle: Partial hydrolysis of the nitrile to the amide is achieved using concentrated sulfuric acid.[1] The acid protonates the nitrile nitrogen, activating it for nucleophilic attack by water.[1] The highly acidic medium also protonates the primary amine, protecting it from side reactions and stopping the hydrolysis at the amide stage (preventing conversion to the carboxylic acid).[1]

Reagents:

  • 1-Aminocyclobutanecarbonitrile (from Step 1)[1]

  • Sulfuric Acid (H

    
    SO
    
    
    
    ), concentrated (95-98%) (5.0 equiv)[1]
  • Neutralization: Ammonium Hydroxide (NH

    
    OH) or NaOH pellets[1]
    
  • Ice[1]

Protocol:

  • Acid Charge: Place concentrated H

    
    SO
    
    
    
    (5.0 eq) in a flask and cool to 0–5°C using an ice/salt bath.
  • Addition: Add the aminonitrile dropwise to the acid. Exotherm Warning: The temperature must be kept <20°C. Stirring will become viscous; ensure powerful mechanical stirring for scale-up.[1]

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Quench & Neutralization:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x weight of acid).[1]

    • Option A (Free Base Isolation): Carefully adjust pH to ~10 using 25% aqueous NH

      
      OH or NaOH pellets while keeping the solution cold (<20°C).[1]
      
    • Option B (Salt Isolation): If the HCl salt is desired, neutralize with NaHCO

      
       to pH 7, extract, and treat with HCl/dioxane.[1]
      
  • Isolation:

    • After basification (Option A), the solution is saturated with NaCl and extracted exhaustively with n-Butanol or DCM/Isopropanol (3:1).[1]

    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.[1][2][3]
    • Crystallization: Triturate the residue with diethyl ether or cold ethyl acetate to induce crystallization of the solid amide.[1]

Yield Expectations:

  • Step 1: 85–95%

  • Step 2: 70–80%[1]

  • Overall Yield: ~60–75%[1]

Part 3: Process Visualization

Reaction Scheme & Pathway

ReactionScheme SM Cyclobutanone (C4H6O) Reagents1 NaCN, NH4Cl MeOH/H2O Inter 1-Aminocyclobutane- carbonitrile SM->Inter Strecker Rxn RT, 18h Reagents2 1. Conc. H2SO4 2. Ice/NH4OH Product 1-Aminocyclobutane- carboxamide Inter->Product Acid Hydrolysis 0-20°C

Caption: Two-step scalable synthesis pathway from Cyclobutanone to the target Amide.

Manufacturing Workflow

Workflow cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Hydrolysis S1_Mix Mix Cyclobutanone + NH4Cl in MeOH/H2O S1_Add Add NaCN (Controlled pH) Temp < 40°C S1_Mix->S1_Add S1_React React 18h @ RT S1_Add->S1_React S1_Workup Extract w/ DCM Concentrate S1_React->S1_Workup S2_Cool Cool Conc. H2SO4 to 0°C S1_Workup->S2_Cool Crude Oil Transfer S2_Add Add Nitrile (Exotherm Control) S2_Cool->S2_Add S2_React Stir 12h @ RT S2_Add->S2_React S2_Quench Quench on Ice Neutralize to pH 10 S2_Cryst Extract & Crystallize S2_Quench->S2_Cryst S2_React->S2_Quench

Caption: Operational workflow emphasizing critical temperature control points.

Part 4: Data Summary & Troubleshooting

Table 1: Process Parameters & Data

ParameterSpecificationReason for Control
Stoichiometry (NaCN) 1.1 – 1.2 eqExcess ensures complete conversion of ketone; limits residual cyanide waste.[1]
Reaction Temp (Step 1) 20 – 25°CHigher temps cause retro-Strecker (loss of HCN) and polymerization.[1]
Acid Concentration (Step 2) 95 – 98% H

SO

Water presence during initiation leads to premature hydrolysis to Acid (COOH).[1]
Quench pH (Step 2) pH 9 – 10The amide is basic; low pH keeps it as a salt (water soluble), high pH (>12) risks hydrolysis.[1]
Appearance White crystalline solidPurity indicator.[1] Yellowing suggests oxidation or polymer impurities.[1]

Troubleshooting:

  • Low Yield in Step 2: Often caused by "over-hydrolysis" to the carboxylic acid.[1] Solution: Strictly control temperature (<25°C) and reduce reaction time. Ensure H

    
    SO
    
    
    
    is concentrated.
  • Difficulty Crystallizing: The amide is polar.[1] Solution: Use n-Butanol for extraction or salt formation (HCl gas in dioxane) to isolate as the hydrochloride salt first.[1]

Part 5: Safety & Compliance (EHS)

  • Cyanide Management:

    • Engineering Controls: Use a dedicated fume hood with high face velocity.

    • Waste: All aqueous waste from Step 1 must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

    • Monitoring: Personal HCN monitors are mandatory.[1]

  • Exotherm Control:

    • The hydration of the nitrile in conc.[1] H

      
      SO
      
      
      
      is highly exothermic.[1] On a large scale (>100g), active cooling (chiller) is required, not just an ice bath.[1]

References

  • Strecker Synthesis Mechanism & Applications

    • Zuend, S. J., et al. "Scale-Up of the Strecker Reaction."[1] Comprehensive Organic Name Reactions and Reagents.

    • Source:[1]

  • Hydrolysis of Nitriles to Amides

    • Moorthy, J. N., & Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[1] Journal of Organic Chemistry.

    • Source: [J. Org.[1][4] Chem. Nitrile Hydrolysis]([Link]1]

  • Cyclobutane Amino Acid Derivatives

    • Patent: "Process for preparing 1-aminocyclobutanecarboxylic acid derivatives."[1]

    • Context: Describes the isolation of ACBC deriv
    • Source:[1]

  • Syk Inhibitor Synthesis (Application)

    • Patent: "Pyrazine kinase inhibitors."[1][3] (Uses this compound as a key building block).[1]

    • Source:[1]

Sources

Bucherer-Bergs reaction protocol for 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Aminocyclobutanecarboxamide via the Bucherer-Bergs Protocol

Executive Summary

This application note details the synthesis of This compound utilizing the Bucherer-Bergs reaction . While the direct product of the Bucherer-Bergs reaction is a hydantoin (specifically 5,7-diazaspiro[3.4]octane-6,8-dione ), this protocol provides the complete workflow to access the target carboxamide.

The Bucherer-Bergs route is often preferred over the Strecker synthesis for cyclobutane derivatives due to the thermodynamic stability of the spiro-hydantoin intermediate, which allows for rigorous purification before the final hydrolysis steps. This ensures high purity of the final amino acid/amide analogs, which are critical pharmacophores in oncology (e.g., as non-natural amino acid transporters) and peptide mimetics.

Part 1: Theoretical Framework & Mechanism

The synthesis hinges on the formation of a spiro-hydantoin ring from cyclobutanone. Unlike the Strecker synthesis which yields an amino nitrile, the Bucherer-Bergs reaction utilizes carbon dioxide (generated in situ from ammonium carbonate) to form a cyclic urea derivative.

Key Mechanistic Advantages:

  • Thermodynamic Control: The hydantoin ring is highly stable, preventing polymerization side-reactions common with cyclobutanone.

  • Safety: While cyanide is used, the conditions are generally more controlled than the generation of volatile HCN in some Strecker variations.

  • Scalability: The intermediate precipitates from the reaction mixture, simplifying downstream processing.

Reaction Pathway Diagram

BuchererBergsMechanism Cyclobutanone Cyclobutanone Imine Imine Intermediate Cyclobutanone->Imine (NH4)2CO3 Aminonitrile Aminonitrile Imine->Aminonitrile KCN / NaCN Carbamate Cyano-Carbamic Acid Aminonitrile->Carbamate CO2 (from Carbonate) Hydantoin 5,7-diazaspiro [3.4]octane-6,8-dione (Hydantoin) Carbamate->Hydantoin Cyclization Target 1-Aminocyclobutane carboxamide Hydantoin->Target 1. Hydrolysis 2. Amidation

Figure 1: Mechanistic pathway from Cyclobutanone to the target Amide via the Hydantoin intermediate.[1]

Part 2: Experimental Protocol

Safety Warning: This protocol utilizes Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) . These are fatal if swallowed, inhaled, or absorbed through the skin. All operations must be performed in a functioning fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present.

Stage 1: Synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione (Spiro-Hydantoin)

This step represents the classic Bucherer-Bergs reaction.[1][2]

Reagents:

  • Cyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Preparation: In a round-bottom pressure vessel (or heavy-walled flask), dissolve ammonium carbonate (3.0 eq) in water.

  • Addition: Add cyclobutanone (1.0 eq) dissolved in an equal volume of ethanol.

  • Cyanide Addition: Carefully add KCN (1.2 eq) to the mixture.

    • Note: The order of addition helps buffer the solution before cyanide introduction.

  • Reaction: Seal the vessel and heat to 60–65°C for 12–24 hours .

    • Insight: Sealed conditions are required to keep ammonia and

      
       in solution, driving the equilibrium toward the hydantoin.
      
  • Quench & Isolation:

    • Cool the mixture to

      
      .
      
    • The hydantoin often precipitates spontaneously. If not, concentrate the ethanol fraction under reduced pressure (trap cyanide vapors in bleach solution).

    • Acidify carefully to pH ~6 with dilute HCl to maximize precipitation.

    • Filter the white solid. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

Validation Criteria (Stage 1):

  • Appearance: White crystalline solid.

  • Melting Point: >200°C (Hydantoins have high MPs).

  • IR: Characteristic carbonyl bands at ~1720 and 1770

    
    .
    
Stage 2: Conversion to this compound

Direct hydrolysis of the hydantoin typically yields the amino acid (ACBC). To obtain the amide, a two-step sequence via the acid chloride or ester is most robust, although controlled enzymatic hydrolysis (using hydantoinase) is possible in specific biological settings. Here we present the robust chemical route.

Route: Hydantoin


 Amino Acid 

Methyl Ester

Amide.

Step A: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid (ACBC)

  • Suspend the spiro-hydantoin in 3M NaOH (excess, ~5 eq).

  • Reflux (100°C) for 24 hours. Note: Hydantoins are stable; vigorous conditions are needed to open the ring.

  • Cool and neutralize with HCl to pH 7 (isoelectric point).

  • Isolate ACBC via ion-exchange chromatography (Dowex 50) or crystallization from ethanol.

Step B: Amidation to Target

  • Esterification: Treat dry ACBC with thionyl chloride (

    
    ) in methanol at 
    
    
    
    . This yields the methyl ester hydrochloride.
  • Ammonolysis: Treat the methyl ester with 7N Ammonia in Methanol (saturated) in a sealed tube at RT for 12 hours.

  • Isolation: Concentrate in vacuo. The residue is the target This compound .

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision points and processing steps.

Workflow Start Start: Cyclobutanone Reaction Bucherer-Bergs (65°C, 24h) Start->Reaction Check1 Precipitate Formed? Reaction->Check1 Check1->Reaction No (Concentrate/Cool) IsolateH Isolate Hydantoin (Filtration) Check1->IsolateH Yes Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) IsolateH->Hydrolysis Conversion Esterification & Ammonolysis Hydrolysis->Conversion Final Final Product: 1-Aminocyclobutane carboxamide Conversion->Final

Figure 2: Operational workflow for the synthesis and derivatization.

Part 4: Data Summary & Quality Control

Expected Analytical Data:

CompoundStateMelting PointKey IR Signals (

)
Key 1H NMR (D2O/DMSO)
Spiro-Hydantoin White Solid218-220°C1720, 1770 (C=O)

1.8-2.4 (m, 6H, cyclobutane)
ACBC (Acid) White Powder>250°C (dec)1580 (COO-), 2950 (NH3+)

2.0-2.6 (m, 6H)
Target Amide Solid180-185°C1660 (Amide I), 3350 (NH)

7.1, 7.5 (bs, CONH2)

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the vessel is sealed. Loss of

    
     or 
    
    
    
    prevents hydantoin closure. Add excess
    
    
    .
  • Incomplete Hydrolysis: If the hydantoin ring persists (check IR for 1770 band), increase NaOH concentration or switch to

    
     at higher temperatures (120°C in autoclave).
    
  • Cyanide Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[1][3] Journal für Praktische Chemie, 140(2), 291–316.

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][3][4][5][6] Chemical Reviews, 46(3), 403–470.

  • Connors, T. A., & Ross, W. C. J. (1960). New chloroethylaminoaryl-substituted amino-acids. Journal of the Chemical Society, 2119-2132. (Foundational work on cyclobutane amino acid derivatives).[7]

  • Org. Synth. (1988). General Procedures for Bucherer-Bergs Reaction. Organic Syntheses, Coll. Vol. 6, p.962.

Sources

Incorporating 1-Aminocyclobutanecarboxamide into solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Aminocyclobutanecarboxamide (ACBC) in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Rationale

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic,


-disubstituted amino acid. Structurally, it resembles alanine but possesses a cyclobutane ring connecting the 

-carbon to the backbone, severely restricting conformational freedom (

torsion angles). In drug development, incorporating ACBC is a high-value strategy to lock bioactive conformations, increase metabolic stability against proteases, and enhance receptor selectivity.

However, the very feature that makes ACBC valuable—its quaternary


-carbon—presents a significant synthetic challenge. The steric bulk of the cyclobutane ring hinders the nucleophilic attack of the amino group during chain elongation (the "outgoing" coupling) and, to a lesser extent, the electrophilic attack on its carbonyl during its own installation (the "incoming" coupling).

This guide details a high-fidelity protocol for incorporating ACBC, specifically addressing the kinetic sluggishness associated with steric hindrance.

Strategic Planning: The Steric Bottleneck

Before initiating synthesis, it is critical to distinguish between the two distinct challenges ACBC presents.

PhaseChallenge LevelMechanism of DifficultyRecommended Strategy
Incoming Coupling (Attaching Fmoc-ACBC-OH to the chain)ModerateThe carboxyl group is sterically crowded, reducing activation efficiency.Use strong uronium reagents (HATU) or OxymaPure/DIC. Extended reaction time (2h).
Outgoing Coupling (Attaching the next AA to ACBC-resin)Severe The nucleophilic amine of ACBC is shielded by the cyclobutane ring. Reaction rates drop by orders of magnitude.Mandatory: Microwave energy or elevated temperature (50-75°C). Use PyAOP or HATU.[1] Double coupling.

Visualization of the Synthetic Workflow

The following decision logic ensures successful incorporation, minimizing deletion sequences.

ACBC_Workflow Start START: Resin Selection CheckPos Is ACBC C-terminal? Start->CheckPos Rink Use Rink Amide Resin (Yields this compound) CheckPos->Rink Yes Wang Use Wang/CTC Resin (Yields Acid) CheckPos->Wang No CoupleACBC Step A: Couple Fmoc-ACBC-OH (Incoming) Rink->CoupleACBC Wang->CoupleACBC Deprotect Step B: Fmoc Removal (20% Piperidine) CoupleACBC->Deprotect CriticalNode CRITICAL STEP: Coupling NEXT AA onto ACBC Deprotect->CriticalNode MethodA Method A: Microwave 75°C, 5 min, HATU CriticalNode->MethodA Preferred MethodB Method B: Manual/RT Double Couple, PyAOP, 2x 2hrs CriticalNode->MethodB Alternative QC QC: Micro-cleavage & MS MethodA->QC MethodB->QC

Figure 1: Logic flow for ACBC incorporation. The red node indicates the kinetic bottleneck requiring high-energy coupling conditions.

Detailed Experimental Protocols

Materials Required
  • Building Block: Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-ACBC-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

  • Solvent: DMF (anhydrous).

Protocol A: The "Incoming" Coupling (Installing ACBC)

Objective: To attach Fmoc-ACBC-OH to the growing peptide chain.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes.

  • Activation:

    • Weigh Fmoc-ACBC-OH (4.0 eq) and HATU (3.9 eq).

    • Dissolve in minimal DMF.

    • Add DIEA (8.0 eq) immediately prior to addition to resin.

    • Note: Pre-activation for >2 minutes is discouraged to avoid racemization, though less risky for ACBC than Cys/His.

  • Reaction: Add mixture to resin. Shake at room temperature for 2 hours .

    • Optimization: If using microwave, heat to 75°C for 5 minutes.

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using PyAOP (4 eq) and DIEA (8 eq) for 1 hour.

Protocol B: The "Outgoing" Coupling (Elongating from ACBC)

Objective: To attach the next amino acid to the sterically hindered ACBC amine. This is the most failure-prone step.

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

    • Check: Ensure the chloranil test is positive (blue beads) indicating free secondary/hindered amines.

  • Selection of Next Amino Acid:

    • If the next residue is Glycine or Alanine : Steric clash is lower. Standard HATU coupling may suffice.

    • If the next residue is Bulky (Val, Ile, Pro) : You must use aggressive conditions.

  • Aggressive Coupling (Microwave - Recommended):

    • Reagent: Fmoc-AA-OH (5 eq), HATU (5 eq), DIEA (10 eq).

    • Condition: 75°C for 10 minutes (25 Watts).

  • Aggressive Coupling (Manual/Room Temp - Alternative):

    • Reagent: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIEA (10 eq).

    • Condition: Double coupling (2 x 3 hours).

    • Why PyAOP? The 7-azabenzotriazole phosphonium salt (PyAOP) is superior to uronium salts (HATU) for extremely hindered amines because it avoids the formation of guanidinium byproducts which can terminate the chain.

Troubleshooting & Quality Control

Common Failure Modes
  • Diketopiperazine (DKP) Formation:

    • Scenario: ACBC is the 2nd residue from the N-terminus (e.g., H-AA-ACBC-Resin).

    • Mechanism:[1][2][3][4][5][6] During Fmoc removal of the 3rd residue, the free amine can back-bite onto the ACBC carbonyl, cleaving the dipeptide from the resin.

    • Solution: Use Trityl linkers or bulky resins (2-CTC) which sterically discourage DKP. Avoid leaving the dipeptide as a free base; couple the 3rd amino acid immediately.

  • Incomplete Coupling (Deletion Sequences):

    • Diagnosis: Mass spec shows [M - Residue] peaks.

    • Solution: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) after the difficult coupling step to terminate failure sequences, making purification easier.

Data Analysis: Expected Mass Shifts

When analyzing LC-MS data, ACBC incorporation results in a specific mass difference compared to standard Alanine or Glycine.

ResidueFormulaMonoisotopic Mass (Da)Mass Difference vs Gly
Glycine-C2H3NO-57.020
Alanine-C3H5NO-71.04+14.02
ACBC -C5H7NO- 97.05 +40.03

Mechanism of Steric Hindrance

To understand why the protocols above are necessary, one must visualize the trajectory of the incoming nucleophile.

Steric_Hindrance cluster_ACBC ACBC Residue (Resin Bound) N_Term Nucleophile (Amine) AlphaC Alpha-Carbon (Quaternary) N_Term->AlphaC Blocked by Ring Carbonyl Electrophile (Activated Ester) AlphaC->Carbonyl Rigid Bond Cyclo Cyclobutane Ring Cyclo->AlphaC

Figure 2: Abstract representation of the steric clash. The cyclobutane ring (Yellow) physically obstructs the trajectory of the incoming activated amino acid (Red) attacking the amine attached to the quaternary carbon (Black).

References

  • W. S. Horne et al. (2008). Structural and biological analysis of peptide-based antagonists of the Bcl-2 family proteins. This work details the use of

    
    -disubstituted amino acids like ACBC to enforce helicity and improve proteolytic stability.
    
  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide.

  • Chem-Impex International. Product Data: Fmoc-1-amino-1-cyclobutanecarboxylic acid.[7] Technical specifications for the building block.

  • Beilstein Institute. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Discusses modern coupling reagents (COMU/PyAOP) for difficult sequences.

Sources

Optimized Amide Coupling Conditions for 1-Aminocyclobutanecarboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Aminocyclobutanecarboxamide Moiety in Modern Drug Discovery

The this compound scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to impart favorable pharmacokinetic and pharmacodynamic properties. Its rigid, three-dimensional structure can effectively probe protein binding pockets, while the primary amide and amino groups offer versatile handles for further chemical modification. The cyclobutyl ring introduces a degree of conformational constraint that can enhance binding affinity and metabolic stability compared to more flexible aliphatic chains. Consequently, the efficient and reliable formation of amide bonds with this compound is a critical step in the synthesis of numerous investigational and approved therapeutic agents.

This application note provides a comprehensive guide to optimizing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind the selection of coupling reagents, bases, and solvents, and present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve high-yielding and clean transformations.

The Challenge: Steric Hindrance and Competing Reactivity

The primary amino group of this compound, while nucleophilic, is situated on a sterically demanding cyclobutyl ring. This steric bulk can hinder its approach to the activated carboxylic acid, potentially leading to slower reaction rates and the formation of side products. Furthermore, the presence of the primary amide functionality introduces a potential site for undesired side reactions under certain conditions. Therefore, the choice of an appropriate coupling strategy is paramount to overcoming these challenges and ensuring the desired amide bond formation.

Key Parameters for Optimization: A Mechanistic Approach

The successful amide coupling of this compound hinges on the careful selection and interplay of several key reaction parameters. Understanding the underlying mechanisms of these components is crucial for rational optimization.

The Coupling Reagent: Activating the Carboxylic Acid

The cornerstone of any amide coupling is the activation of the carboxylic acid partner. This is achieved by converting the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine. A plethora of coupling reagents are available, each with its own mechanism of action and suitability for different substrates.[1][2]

a) Carbodiimides (EDC, DCC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic carbodiimide-based reagents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, these reagents can be prone to racemization of chiral carboxylic acids and the formation of N-acylurea byproducts, which can be difficult to remove, especially in the case of DCC.[3] The water-solubility of the urea byproduct from EDC makes it a more attractive option for easier purification.[3] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often necessary to suppress side reactions and improve efficiency.[3]

b) Uronium/Aminium Salts (HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents that generate activated esters in situ.[1][4] HATU, containing the HOAt moiety, is generally considered more reactive and less prone to racemization than HBTU.[5] These reagents are often the first choice for challenging couplings involving sterically hindered amines or acids due to their high reactivity.

c) Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that forms an active ester intermediate. It is known for its high reactivity and is a good alternative to uronium salts.

d) Phosphonic Anhydrides (T3P®): Propylphosphonic anhydride (T3P®) is a versatile and powerful water-immiscible coupling reagent. It activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine. T3P® is known for its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification.[6]

Diagram: General Mechanism of Amide Bond Formation

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent Activated_Intermediate R-CO-X (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine R'-NH2 (1-Aminocyclo- butanecarboxamide) Amide_Product R-CONH-R' (Amide Product) Tetrahedral_Intermediate->Amide_Product Byproduct Byproduct Tetrahedral_Intermediate->Byproduct - Leaving Group

Caption: General workflow for amide bond formation.

The Base: A Crucial Mediator

The choice of base is critical for efficient amide coupling. Its primary roles are to deprotonate the ammonium salt of the amine (if the amine is used as a salt) and to neutralize any acidic byproducts formed during the reaction, driving the equilibrium towards product formation. For uronium/aminium and phosphonium-based reagents, a non-nucleophilic tertiary amine is essential.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base commonly used with HATU, HBTU, and PyBOP. Its bulkiness prevents it from competing with the primary amine as a nucleophile.

  • Triethylamine (TEA): Another common non-nucleophilic base, although slightly more nucleophilic than DIPEA.

  • Pyridine: A weaker base that can also act as a nucleophilic catalyst. It is particularly effective when used with T3P®, where it has been shown to suppress epimerization.[6]

  • 4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst in conjunction with carbodiimides. It acts as a highly effective acyl transfer agent, but its use should be catalytic to avoid side reactions.[3]

The Solvent: Providing the Right Environment

The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Common choices for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.

  • Dichloromethane (DCM): A less polar aprotic solvent that is also widely used.

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative to DMF and DCM.

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent.

Comparative Analysis of Common Coupling Conditions

To provide a practical guide, the following table summarizes common coupling reagent systems and their suitability for the amide coupling of this compound.

Coupling Reagent SystemBaseSolventKey AdvantagesPotential DrawbacksSuitability for this compound
HATU / DIPEA DIPEADMF, DCMHigh reactivity, low racemization, suitable for sterically hindered amines.[1]Higher cost, potential for guanidinium byproduct formation.Excellent: Often the first choice for challenging couplings.
EDC / HOBt / DIPEA DIPEADMF, DCMCost-effective, water-soluble urea byproduct.[3]Lower reactivity than HATU, potential for side reactions.Good: A reliable and economical option for less demanding substrates.
T3P® / Pyridine PyridineEtOAc, THFHigh efficiency, broad functional group tolerance, easy workup (water-soluble byproducts).[6]Requires careful handling (viscous liquid).Excellent: A strong contender, especially for scale-up due to ease of purification.
DCC / DMAP (catalytic) -DCMInexpensive.Formation of insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[3]Moderate: Generally less preferred due to purification challenges.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of amide coupling reactions with this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific carboxylic acid substrate.

Diagram: Experimental Workflow for Amide Coupling

Experimental_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and Coupling Reagent in Solvent Start->Dissolve_Acid Add_Base Add Base Dissolve_Acid->Add_Base Stir_Activation Stir for Activation (e.g., 5-15 min at RT) Add_Base->Stir_Activation Add_Amine Add 1-Aminocyclo- butanecarboxamide Stir_Activation->Add_Amine Reaction Monitor Reaction by TLC or LC-MS Add_Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally a robust starting point for most carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).

  • Add DIPEA (2.0 equiv) to the mixture and stir at room temperature for 5-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.0 equiv) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more economical alternative to HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • DIPEA or TEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions may require longer times, from 4 to 24 hours.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

This protocol is particularly advantageous for its ease of purification.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv)

  • Pyridine or DIPEA (3.0-4.0 equiv)

  • Ethyl acetate or THF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in ethyl acetate, add pyridine (3.0 equiv).

  • Add T3P® (1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-6 hours).

  • Quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful coupling reagent like HATU. Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid side reactions.

  • Side Product Formation: If significant side products are observed, consider lowering the reaction temperature. The order of addition of reagents can also be critical; pre-activating the carboxylic acid before adding the amine can sometimes minimize side reactions.

  • Purification Difficulties: If the byproducts are difficult to remove, consider using a reagent system that generates water-soluble byproducts, such as EDC or T3P®.

Conclusion

The efficient amide coupling of this compound is a crucial transformation in the synthesis of many important pharmaceutical compounds. By understanding the mechanistic principles behind the choice of coupling reagents, bases, and solvents, researchers can rationally design and optimize their reaction conditions. The protocols provided in this application note, particularly those utilizing HATU and T3P®, offer robust and high-yielding methods for the synthesis of amides derived from this valuable building block. Careful monitoring and optimization will ensure the successful and reproducible synthesis of the desired target molecules.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Nakajima, N., et al. (2001). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 11(15), 2055-2057. Available at: [Link]

  • U.S. Patent No. 9,382,193 B2. (2016). Processes for forming amide bonds and compositions related thereto.
  • CN Patent No. 113474354A. (2021). Process for producing amide.
  • Takeda, K., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(10), 3345-3352. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • U.S. Patent No. 6,362,351 B2. (2002). Catalyst and method for amide formation.
  • Guryanov, I., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 23(11), 2829. Available at: [Link]

  • WO Patent No. 2007059922A1. (2007). Synthesis of carbon acid amides.
  • Deiters, A. (2016). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 27(1), 134-142. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Abdelgawad, M. A., et al. (2021). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1867. Available at: [Link]

  • Sharma, A., & Kumar, V. (2019). Amide Bond Formation and Peptide Coupling. In Advances in Organic Synthesis. IntechOpen.
  • Takeda, K., et al. (2001). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 9(8), 2061-2076. Available at: [Link]

  • Li, J., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2731-2736. Available at: [Link]

Sources

Enzymatic resolution methods for chiral 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution Strategies for Chiral Aminocyclobutanecarboxamides

Part 1: Core Directive & Strategic Overview

Executive Summary This guide addresses the enzymatic resolution of aminocyclobutanecarboxamides . It is critical to establish the stereochemical context immediately: the parent molecule, 1-aminocyclobutanecarboxamide (1-ACBC amide) , possesses a plane of symmetry passing through C1 and C3 of the cyclobutane ring, rendering it achiral in its unsubstituted form.

Therefore, this protocol focuses on the two scientifically relevant scenarios where chirality exists and enzymatic resolution is required:

  • Substituted 1-Aminocyclobutanecarboxamides: Where ring substitution (e.g., at C2 or C3) breaks symmetry, creating enantiomers (e.g., trans-3-phenyl-1-aminocyclobutanecarboxamide).

  • 2-Aminocyclobutanecarboxamide (β-Amino Acid Precursor): A chiral structural isomer often targeted for foldamer synthesis.

The Biocatalytic Advantage Chemical resolution of constrained cyclic amino acids is often plagued by low yields due to steric hindrance at the quaternary carbon (in 1-ACBC derivatives). Enzymatic methods utilizing stereoselective amidases or lipases offer mild conditions, high Enantiomeric Ratio (E-value > 100), and the ability to recycle the unreacted enantiomer via racemization.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The Amidase Platform

The most robust route for resolving alpha-amino amides is the kinetic resolution using an enantioselective aminopeptidase or amidase .

  • Enzyme Selection: Amidases from Pseudomonas chlororaphis (B23) or Mycobacterium neoaurum are industry standards. They exhibit strict L-selectivity (or S-selectivity), hydrolyzing the L-amide to the L-acid while leaving the D-amide intact.

  • Causality: The rigid cyclobutane ring imposes significant steric constraint. Enzymes with broad pockets (like Ochrobactrum anthropi amidase) are preferred over those requiring flexible substrates.

  • Thermodynamics: The hydrolysis of the amide bond is irreversible under aqueous conditions, driving the reaction to 50% conversion (theoretical yield for resolution).

Alternative Route: Desymmetrization (Prochiral Route)

For 1,1-disubstituted systems, a powerful alternative is desymmetrization of a prochiral precursor (e.g., 1,1-diester) using Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) . This creates a chiral half-ester which can be converted to the amino acid via Curtius rearrangement, bypassing the need to resolve the final amide.

Part 3: Visualization & Experimental Protocols

Workflow Diagram: Enzymatic Kinetic Resolution

G Substrate Racemic Aminocyclobutane Carboxamide Complex Enzyme-Substrate Complex Substrate->Complex pH 7-8, 30°C Enzyme Stereoselective Amidase (e.g., P. chlororaphis) Complex->Enzyme L_Acid (S)-Amino Acid (Hydrolyzed Product) Complex->L_Acid Hydrolysis D_Amide (R)-Amino Amide (Unreacted Substrate) Complex->D_Amide Kinetic Control (50% Conv.) Racemization Chemical Racemization (Schiff Base) D_Amide->Racemization Racemization->Substrate Recycle

Figure 1: Kinetic resolution pathway for chiral aminocyclobutanecarboxamides. The amidase selectively hydrolyzes the (S)-enantiomer, allowing separation of the (S)-acid and (R)-amide.

Detailed Protocol: Amidase-Mediated Resolution

Objective: Isolate (S)-1-amino-3-phenylcyclobutanecarboxylic acid and (R)-amide from racemic amide.

Materials:

  • Substrate: Racemic 1-amino-3-phenylcyclobutanecarboxamide (100 mM).

  • Biocatalyst: Pseudomonas chlororaphis B23 whole cells (immobilized in polyacrylamide gel preferred for stability) or commercial Amidase kit.

  • Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.

  • Co-solvent: DMSO (5% v/v) to enhance solubility of the hydrophobic cyclobutane derivative.

Step-by-Step Methodology:

  • Preparation of Biocatalyst Suspension:

    • Suspend 50 mg of lyophilized amidase (or 1g wet cells) in 10 mL of KPi buffer (pH 7.5).

    • Note: Ensure cells are permeabilized if using whole cells (toluene treatment 0.1% v/v can enhance permeability, though modern recombinant strains often display surface activity).

  • Reaction Initiation:

    • Dissolve the racemic amide substrate in DMSO.

    • Add substrate solution dropwise to the enzyme suspension to a final concentration of 50-100 mM.

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (Self-Validating Step):

    • HPLC Method: Use a Chiral Crown Ether column (e.g., Crownpak CR(+)) or ligand-exchange column (Chiralpak MA+).

    • Mobile Phase: Perchloric acid (pH 1.5) is typical for Crownpak to protonate the amine.

    • Stop Criterion: Terminate reaction when conversion reaches 50% (typically 6–24 hours). Extending beyond 50% risks hydrolyzing the D-isomer if enantioselectivity is not perfect (E < 100).

  • Workup & Purification:

    • Acidification: Adjust pH to 2.0 using 1M HCl. The amino acid becomes cationic/zwitterionic, while the amide remains protonated but with different solubility properties.

    • Ion Exchange: Pass the mixture through a cation exchange resin (e.g., Dowex 50W).

      • Elute with 1M NH4OH. Both species bind, but differential elution or prior extraction can separate them.

    • Alternative Extraction: At pH 2, extract unreacted amide with ethyl acetate (if hydrophobic enough). The amino acid remains in the aqueous phase.

  • Data Analysis:

    • Calculate Enantiomeric Excess (ee) for both substrate (

      
      ) and product (
      
      
      
      ).
    • Calculate E-value using the standard equation:

      
      
      
Quantitative Performance Metrics
ParameterTarget RangeOptimization Strategy
Conversion (c) 48–52%Adjust enzyme loading; stop reaction precisely at 50%.
Enantiomeric Excess (ee_p) > 98%If <98%, stop reaction earlier (e.g., 40% conversion).
E-value > 100Screen different amidase strains; lower temperature to 4°C to boost selectivity.
Substrate Conc. 50–500 mMAdd cosolvents (DMSO, MeOH) or use biphasic system for scale-up.

References

  • Biocatalytic Resolution of Amino Acid Amides

    • Title: "Enzymatic production of enantiomerically pure amino acids
    • Source:Current Opinion in Biotechnology.
    • URL:[Link]

  • Cyclobutane Amino Acid Synthesis

    • Title: "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides."[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Desymmetrization Strategies

    • Title: "Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid." (Analogous cyclobutane methodology).
    • Source:Molecules / Sciforum.
    • URL:[Link]

  • Chirality of Cycloalkanes

    • Title: "Chirality in Cycloalkane Deriv
    • Source:Chemistry LibreTexts.
    • URL:[Link]

Sources

Microwave-assisted synthesis of 1-Aminocyclobutanecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-Aminocyclobutanecarboxamide Derivatives

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of This compound and its derivatives. These compounds represent a critical class of conformationally restricted amino acids (CRAAs), widely utilized in medicinal chemistry to modulate peptide potency, selectivity, and proteolytic stability. They act as key pharmacophores in NMDA receptor modulators and peptidomimetics.

Traditional thermal synthesis (Bucherer-Bergs or Strecker) often suffers from long reaction times (24–48 hours) and harsh conditions that degrade sensitive functionalities. This protocol leverages microwave dielectric heating to accelerate the rate-determining ring-closure steps, reducing synthesis time to minutes while significantly improving yield and purity profiles.

Mechanistic Insight & Reaction Design

The synthesis hinges on the construction of the quaternary carbon center at the cyclobutane ring. We utilize a microwave-enhanced Bucherer-Bergs reaction to generate a spirohydantoin intermediate, followed by controlled hydrolysis and amidation.

Why Microwave Irradiation?

  • Entropy & Ring Closure: The formation of the spiro-ring system involves a decrease in entropy. Microwave irradiation provides rapid, uniform energy transfer (dielectric heating) that overcomes the activation energy barrier for the cyclization of the intermediate ureido-nitrile more efficiently than conductive heating.

  • Superheating Effect: Solvents can be heated above their boiling points in sealed vessels, increasing the reaction rate according to the Arrhenius equation (

    
    ).
    
  • Side-Reaction Suppression: Rapid heating and cooling profiles minimize the thermal window in which degradation products (polymerization of cyclobutanone) form.

Synthetic Pathway Visualization

G Start Cyclobutanone (Precursor) Step1 MW Bucherer-Bergs (120°C, 8 min) Start->Step1 + KCN, (NH4)2CO3 Inter Spirohydantoin (Intermediate) Step1->Inter Ring Closure Step2 Basic Hydrolysis (Ba(OH)2, MW) Inter->Step2 Ring Opening Acid 1-Aminocyclobutane- carboxylic Acid (ACBC) Step2->Acid Deprotection Step3 Direct Amidation (MW Coupling) Acid->Step3 + R-NH2 / Coupling Agent Final 1-Aminocyclobutane- carboxamide Step3->Final Target

Figure 1: Microwave-assisted synthetic workflow from cyclobutanone to the target carboxamide.

Experimental Protocols

Protocol A: Synthesis of Cyclobutanespirohydantoin (Scaffold Formation)

Target: 5,7-diazaspiro[3.4]octane-6,8-dione

Reagents:

  • Cyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (2.0 eq)

  • Ammonium Carbonate

    
     (4.0 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Safety Note: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood. The microwave vial must be loaded and sealed before moving to the reactor.

  • Dissolve Cyclobutanone (5 mmol), KCN (10 mmol), and Ammonium Carbonate (20 mmol) in 10 mL of EtOH/H2O (1:1) in a 30 mL microwave-compatible glass vial.

  • Seal the vial with a PTFE-lined cap.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 120 °C

    • Hold Time: 8–10 minutes

    • Pressure Limit: 250 psi (approx. 17 bar)

    • Power: Dynamic (Max 200W)

  • Work-up: Cool the reaction to room temperature (RT). The spirohydantoin often precipitates upon cooling or partial evaporation of ethanol.

  • Filter the white solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallization from hot ethanol if necessary.

Data Comparison: Thermal vs. Microwave

ParameterThermal RefluxMicrowave ProtocolAdvantage
Temperature 80 °C (Oil Bath)120 °C (Internal)Higher kinetic energy
Time 24 Hours8 Minutes180x Faster
Yield 55–65%89–94%Improved Atom Economy
Purity (LCMS) ~85% (requires column)>95% (precipitation)Simplified Work-up
Protocol B: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid (ACBC)

Reagents:

  • Spirohydantoin (from Protocol A)[1]

  • Barium Hydroxide octahydrate (

    
    ) (saturated aq. solution) or 4M NaOH.
    

Procedure:

  • Suspend spirohydantoin (2 mmol) in 10 mL of saturated

    
     solution in a microwave vial.
    
  • Irradiation: Heat at 150 °C for 20 minutes (Dynamic Power).

  • Work-up:

    • Precipitate

      
       by bubbling 
      
      
      
      gas through the solution or adding dilute
      
      
      (stoichiometric).
    • Filter off the precipitate.

    • Concentrate the filtrate to obtain the crude amino acid.

    • Purification: Ion-exchange chromatography (Dowex 50W) is recommended to remove inorganic salts.

Protocol C: Direct Amidation to this compound

To convert the acid (ACBC) to the carboxamide, a microwave-assisted direct condensation is preferred over the acid chloride route to prevent polymerization of the strained ring.

Reagents:

  • ACBC (1.0 eq)

  • Amine Source: Ammonium Chloride (

    
    ) (for primary amide) or 
    
    
    
    (for derivatives) (2.0 eq)
  • Coupling Agent: TBTU or HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or NMP

Procedure:

  • Dissolve ACBC (1 mmol), TBTU (1.1 mmol), and DIPEA (3 mmol) in 3 mL DMF. Stir for 2 mins at RT to activate the acid.

  • Add

    
     (2 mmol) (or primary amine).
    
  • Irradiation: Heat at 60 °C for 10 minutes in the microwave.

    • Note: Milder temperature is used here to prevent racemization (if chiral) or decomposition of the active ester.

  • Work-up: Dilute with EtOAc, wash with saturated

    
    , brine, and water. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. The amide is typically obtained as a crystalline solid.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing the Bucherer-Bergs step, which is the most sensitive to condition changes.

Optimization Start Evaluate Spirohydantoin Yield CheckYield Yield > 85%? Start->CheckYield Success Proceed to Hydrolysis CheckYield->Success Yes LowYield Analyze Impurities CheckYield->LowYield No Impurity1 Unreacted Ketone? LowYield->Impurity1 Action1 Increase Temp to 140°C OR Increase Time to 15 min Impurity1->Action1 Yes Impurity2 Dark/Tar Products? Impurity1->Impurity2 No Action2 Decrease Temp to 100°C Check Solvent Degassing Impurity2->Action2 Yes Action3 Check Stoichiometry Ensure (NH4)2CO3 excess Impurity2->Action3 No

Figure 2: Optimization logic for the microwave Bucherer-Bergs reaction.

Key Technical Considerations:

  • Solvent Choice: Ethanol/Water is critical. Pure ethanol often leads to lower solubility of the carbonate, while pure water can limit the solubility of the ketone. The 1:1 mixture balances dielectric properties (loss tangent) for efficient heating.

  • Pressure Management: The decomposition of

    
     generates 
    
    
    
    and
    
    
    gases, rapidly increasing vessel pressure. Ensure the vessel is rated for at least 30 bar and use a ramp time of 2 minutes to reach target temperature safely.

References

  • Spirohydantoin Synthesis (Microwave Protocol): Rivera, G., et al. "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids."[1][2] ARKIVOC, vol. 2011, no.[2] 2, pp. 260-271.[1] [Link]

  • Bucherer-Bergs Reaction Mechanism & Applications: Sarges, R., et al. "Hydantoins as restricted amino acid analogs." Journal of Medicinal Chemistry. [Link]

  • Microwave Amidation (Direct Coupling): Dinsmore, C. J., et al. "Microwave-Assisted Synthesis of Amides." Organic Preparations and Procedures International. [Link]

  • Green Synthesis of Hydantoins: Konnert, L., et al. "Sequential two-step, one-pot microwave-assisted synthesis of hydantoins." Beilstein Journal of Organic Chemistry, 2016. [Link]

Sources

Application Note: Advanced Recrystallization Protocols for 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 1-Aminocyclobutanecarboxamide (ACBC-amide), a critical constrained amino acid derivative used in peptidomimetic drug design and as a precursor for PET imaging tracers.

The synthesis of ACBC-amide (typically via Bucherer-Bergs reaction followed by partial hydrolysis) often yields a crude product contaminated with inorganic salts (ammonium carbonate/chloride), unreacted hydantoin intermediates, and the over-hydrolyzed byproduct, 1-aminocyclobutanecarboxylic acid.

This guide provides two validated recrystallization protocols designed to isolate high-purity (>98%) ACBC-amide while effectively removing these specific impurities.

Physicochemical Profile & Solubility Mapping

To design an effective recrystallization, one must understand the solubility differential between the target molecule and its impurities.[1]

CompoundWaterMethanolEthanol (Abs)Acetone/IPAHexanes
ACBC-Amide (Target) HighHigh (Hot)Moderate (Hot)LowInsoluble
ACBC-Acid (Impurity) ModerateLowLowInsolubleInsoluble
Inorganic Salts Very HighLowInsolubleInsolubleInsoluble
Hydantoin Intermediate LowModerateModerateModerateInsoluble

The Purification Strategy:

  • Salt Removal: Exploit the insolubility of inorganic salts in hot ethanol/methanol.

  • Acid Removal: Exploit the higher solubility of the amide in alcohols compared to the zwitterionic free acid.

Pre-Recrystallization Workflow (Decision Logic)

Before initiating thermal recrystallization, assess the crude material state.

RecrystallizationLogic Start Crude ACBC-Amide SolubilityCheck Check Solubility in Hot Ethanol (70°C) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble Residue SolubilityCheck->Insoluble Turbid/Solids Cooling Controlled Cooling (4°C/hour) Soluble->Cooling Filter Hot Filtration (Remove Salts) Insoluble->Filter Remove Salts Filter->Cooling AntiSolvent Add Anti-Solvent (Acetone/IPA) Cooling->AntiSolvent No Crystals Isolate Isolate Crystals Cooling->Isolate Crystals Form AntiSolvent->Isolate

Figure 1: Decision matrix for solvent selection and process flow based on crude solubility behavior.

Protocol A: The "Ethanol-Shift" Method (Recommended)

Objective: Removal of inorganic salts and hydrolysis byproducts. Target Purity: >98% Yield Potential: 75-85%

Materials Required[1][2][3][4][5][6][7]
  • Crude this compound

  • Solvent A: Absolute Ethanol (EtOH)

  • Solvent B: Methanol (MeOH) - Optional solubilizer

  • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether)

  • Equipment: Reflux condenser, magnetic stirrer, heated funnel, vacuum filtration setup.

Step-by-Step Procedure
  • Dissolution (The Saturation Point):

    • Place 10 g of crude solid in a round-bottom flask.

    • Add 80 mL of Absolute Ethanol.

    • Heat to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add Methanol dropwise (max 10% v/v) until the organic component dissolves. Note: Inorganic salts (NaCl, NH4Cl) will remain as a white suspension.

  • Hot Filtration (The Clarification):

    • While maintaining the temperature near boiling, filter the mixture through a pre-heated glass frit or Buchner funnel.

    • Critical: This step removes the insoluble inorganic salts. The filtrate contains your target amide.

  • Nucleation & Growth:

    • Transfer the clear filtrate to a clean Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours.

    • Seeding: If no crystals appear at 30°C, add a seed crystal of pure ACBC-amide or scratch the glass surface.

  • Maximizing Yield (Deep Cooling):

    • Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour.

    • Optional: If yield is low, add cold MTBE (10-20 mL) dropwise to force precipitation.

  • Isolation:

    • Filter the white crystals under vacuum.

    • Wash the cake with cold Ethanol/MTBE (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Aqueous Recrystallization (For Large Scale)

Objective: Purification of highly crude material (>10% salt content). Constraint: Requires careful drying due to water retention.

Procedure
  • Dissolution: Suspend crude material in distilled water (1.5 mL per gram of solid).

  • Heating: Heat to 90°C. The amide is highly soluble; salts are also soluble.

  • Activated Carbon Treatment: Add 1% w/w activated charcoal to remove color/polymeric impurities. Stir for 10 mins.

  • Filtration: Filter hot through Celite to remove carbon.

  • Solvent Exchange (The Trick):

    • Reduce volume by 50% via rotary evaporation.

    • Add hot Isopropanol (IPA) until the solution turns slightly turbid (Cloud Point).

    • Add a few drops of water to clear it.

  • Crystallization: Cool slowly. The change in dielectric constant (Water -> IPA rich) forces the amide to crystallize while keeping some salts in the aqueous mother liquor.

Analytical Validation & Troubleshooting

Quality Control Checkpoints
  • Melting Point: Pure ACBC-amide typically melts/decomposes around 220-225°C . A broad range (<215°C) indicates retained solvent or acid impurity.

  • HPLC: Use a C18 column with a polar mobile phase (Phosphate Buffer/Acetonitrile) to detect the free acid (ACBC) which will elute earlier than the amide.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out Impurities lowered the melting point below the solvent boiling point.Re-heat and add more solvent.[2] Ensure slow cooling. Add a seed crystal at a higher temperature.[3]
No Crystallization Solution is not supersaturated.Evaporate 20% of solvent. Cool to -20°C. Add anti-solvent (Acetone).
High Salt Content Protocol B failed to separate salts.Switch to Protocol A (Ethanol wash). Salts are insoluble in dry ethanol.

Scientific Rationale (Mechanism of Action)[2]

The efficacy of these protocols relies on Differential Solubility and Lattice Energy .

  • Amide vs. Acid: The amide functionality (-CONH2) reduces the lattice energy compared to the zwitterionic acid form (-COO- / -NH3+), making it more soluble in alcohols. We exploit this by using Ethanol, where the acid impurity is less soluble and often precipitates out or remains in the filter cake if not fully dissolved.

  • Salt Exclusion: Inorganic salts require a high dielectric constant solvent (like water) to dissolve. By using hot Ethanol (Dielectric constant ~24), we drastically reduce the solvation capacity for ions (Na+, Cl-), effectively "salting out" the impurities during the hot filtration step.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Aminosäuren.[4][5][6][7] Journal für Praktische Chemie. (Foundational chemistry for the synthesis of cyclic amino acid precursors).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for amino acid/amide recrystallization).

  • U.S. Patent 6,881,861. (2005). Method of purifying amino acids by transformation recrystallization. (Principles of solubility curves in amino acid derivatives).

  • ResearchGate Discussion. (2025). Purification of Organic Heterocyclic Molecules.[8] (Contemporary peer discussions on amide purification).

Sources

Troubleshooting & Optimization

Improving yield in the hydrolysis of 1-aminocyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the hydrolysis of 1-aminocyclobutanecarbonitrile Target Molecule: 1-aminocyclobutanecarboxylic acid (ACBC) Document ID: TSC-ACBC-001 Status: Active

Executive Summary: The Thermodynamics of Failure

As a Senior Application Scientist, I frequently encounter researchers struggling with the "low yield" of 1-aminocyclobutanecarbonitrile hydrolysis. The issue is rarely the operator; it is the thermodynamics of the cyclobutane ring.

The Core Problem: Unlike linear


-amino nitriles, 1-aminocyclobutanecarbonitrile possesses significant ring strain (~26 kcal/mol). Under standard harsh hydrolysis conditions (refluxing HCl), the equilibrium favors reversion  (retro-Strecker reaction) rather than hydrolysis. You are likely observing the formation of cyclobutanone and ammonium chloride, not just unreacted starting material.

This guide provides the protocols to defeat this equilibrium, favoring the irreversible path to the carboxylic acid.

Module 1: Diagnostic & Troubleshooting (FAQs)

Category: Reaction Efficiency

Q: My reaction mixture turns dark yellow/brown upon refluxing in 6M HCl. What is happening? A: This is the hallmark of retro-Strecker reversion .

  • Mechanism: The high temperature destabilizes the amino nitrile, reverting it to cyclobutanone and HCN. The HCN polymerizes (forming the brown color), and the cyclobutanone may undergo aldol-like condensations or ring-opening.

  • Fix: You must lower the temperature and increase acid concentration. Switch to Protocol A (Cold Saturation) .

Q: I see a new spot on TLC that isn't the acid or the starting material. What is it? A: It is likely the primary amide (1-aminocyclobutanecarboxamide).

  • Insight: Hydrolysis occurs in two steps: Nitrile

    
     Amide 
    
    
    
    Acid. The second step (Amide to Acid) is significantly slower.
  • Fix: Do not increase temperature to force the second step (see above). Instead, isolate the amide and subject it to nitrous acid hydrolysis (if amine preservation isn't required) or mild alkaline hydrolysis, or simply extend time at lower temps (

    
    ).
    
Category: Isolation & Purification[1][2][3]

Q: I cannot separate the amino acid from the inorganic salts (NaCl/KCl). A: Amino acids are zwitterions; they do not extract into organic solvents, making salt removal difficult.

  • Fix 1 (Scale <1g): Use Protocol C (Ion Exchange) .

  • Fix 2 (Scale >5g): Use Protocol B (Barium Hydroxide) . Barium precipitates as insoluble

    
     upon neutralization with sulfuric acid, leaving a salt-free aqueous solution of the amino acid.
    

Module 2: The Mechanistic Landscape

To improve yield, you must visualize the competing pathways. The goal is to shut down the "Reversion" pathway.

ACBC_Hydrolysis cluster_0 Thermodynamic Trap (Yield Loss) Nitrile 1-Aminocyclobutane- carbonitrile Imine Iminium Ion (Intermediate) Nitrile->Imine Acid (Rev.) Amide 1-Aminocyclobutane- carboxamide Nitrile->Amide Conc. HCl < 50°C Ketone Cyclobutanone (Reversion Product) Imine->Ketone + H2O (Retro-Strecker) Acid 1-Aminocyclobutane- carboxylic Acid (ACBC) Amide->Acid H3O+ / Heat

Figure 1: The Retro-Strecker Reversion (Red) competes with Productive Hydrolysis (Green). High heat favors the Red pathway.

Module 3: Optimized Experimental Protocols

Protocol A: The "Cold Saturation" Method (Direct Hydrolysis)

Best for: Small scale, minimizing reversion.

Rationale: High acid concentration speeds up hydrolysis (


), while low temperature suppresses the endothermic reversion (

).
  • Setup: Place 1-aminocyclobutanecarbonitrile (10 mmol) in a round-bottom flask.

  • Saturation: Cool to

    
     in an ice bath. Add concentrated HCl (12M)  dropwise (10 mL). Do not use 6M or dilute acid.
    
  • Saturation Phase: Saturate the solution with anhydrous HCl gas for 30 minutes (optional but recommended for max yield) OR seal the vessel tight.

  • Controlled Warming: Allow the mixture to stand at room temperature (

    
    )  for 48–72 hours. Do not reflux.
    
  • Monitoring: Monitor via TLC (n-Butanol:Acetic Acid:Water, 4:1:1). Look for the disappearance of the nitrile.

  • Workup: Evaporate HCl in vacuo. The residue is the crude ACBC hydrochloride salt.

Protocol B: The Barium Hydroxide Method (Salt-Free Isolation)

Best for: Larger scale, high purity requirements.

Rationale: Uses


 for hydrolysis. Upon completion, Barium is removed as solid sulfate, leaving pure product without column chromatography.
  • Reaction: Combine amino nitrile (10 mmol) and

    
     (15 mmol) in water (20 mL).
    
  • Hydrolysis: Reflux gently for 12–16 hours. Note: Basic conditions generally favor reversion less than acidic conditions for this specific ring system.

  • Ammonia Removal: The reflux will drive off ammonia gas (byproduct).

  • Neutralization (Critical Step):

    • Cool to room temperature.[1]

    • Add

      
       dropwise.
      
    • Monitor pH closely.[2] Stop exactly at pH 7.0 .

    • A heavy white precipitate (

      
      ) will form.
      
  • Isolation: Filter the precipitate through Celite. The filtrate contains free ACBC.

  • Crystallization: Concentrate the filtrate. Add Ethanol to precipitate the pure amino acid (Yields typically 60-75%).

Protocol C: Ion Exchange Purification (Dowex 50)

Required if using Protocol A.

StepActionObservation/Note
1. Load Dissolve crude HCl salt in min. water. Load onto Dowex 50W-X8 (H+ form) column.Amino acid binds to resin; Cl- and impurities pass through.
2. Wash Wash with distilled water (3-5 column volumes) until effluent is neutral.Removes unreacted nitrile, amide, and salts.
3. Elute Elute with 2M Ammonium Hydroxide (

)
.
Displaces amino acid.[3] Collect Ninhydrin-positive fractions.
4. Finish Evaporate ammonia/water.Yields Zwitterionic ACBC.

Module 4: The "Gold Standard" Alternative

If direct hydrolysis yields remain stubborn (<40%), you are fighting a losing thermodynamic battle. The industry standard for ACBC is not direct nitrile hydrolysis, but the Bucherer-Bergs reaction , which proceeds via a Hydantoin intermediate.

Why it works: The formation of the hydantoin ring is thermodynamically more stable and irreversible compared to the amino nitrile.

Workflow:

  • Cyclobutanone +

    
     + 
    
    
    
    
    
    Spirohydantoin .
  • Spirohydantoin +

    
     (Reflux) 
    
    
    
    ACBC .

Recommendation: If you have access to Cyclobutanone, switch to this route immediately.

References

  • Connors, T. A., & Ross, W. C. J. (1960). New Chloroethylamino-derivatives of Amino-acids. Journal of the Chemical Society, 2119–2132.

    • Foundational text on ACBC synthesis and stability.
  • Washburn, L. C., et al. (1979). 1-Aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10), 1055–1061.

    • Details the rapid, high-yield hydrolysis methods required for radiochemistry.
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. Authoritative source on amino acid isolation via ion exchange and barium hydroxide methods.
  • Shuto, S., et al. (1996). Synthesis of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Organic Chemistry, 61(3), 915-923.

    • Modern analysis of cyclobutane ring strain and synthetic str

Sources

Overcoming steric hindrance during 1-Aminocyclobutanecarboxamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 1-Aminocyclobutanecarboxamide Coupling

Topic: High-Efficiency Coupling Strategies for 1-Aminocyclobutanecarboxylic Acid (Ac


c) Derivatives
Audience:  Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary: The Ac c Challenge

1-Aminocyclobutanecarboxylic acid (Ac


c) represents a class of 

-disubstituted amino acids.[1] Unlike standard amino acids, the cyclobutane ring imposes severe conformational constraints and steric bulk directly at the reaction center.

Why is this coupling difficult?

  • Nucleophilic Poorness: When coupling to the amine of Ac

    
    c, the adjacent quaternary carbon and the ring strain reduce the nucleophilicity of the amino group.
    
  • Electrophilic Shielding: When activating the carboxylate of Ac

    
    c, the bulky ring hinders the approach of the incoming nucleophile to the activated ester.
    
  • Aib-like Behavior: Ac

    
    c mimics aminoisobutyric acid (Aib) in its propensity to form helical structures, often leading to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
    

Troubleshooting Guide (Q&A)

Q1: My standard EDC/HOBt coupling yielded <10% product after 24 hours. Why did it fail?

Diagnosis: Carbodiimide-mediated couplings (EDC/DIC) are kinetically too slow for sterically hindered systems like Ac


c.[1] The activated O-acylisourea intermediate often rearranges into an unreactive N-acylurea side product before the hindered amine can attack.[1]

Solution: Switch to Aminium/Uronium or Phosphonium salts with HOAt or Oxyma additives.

  • Recommendation: Use HATU or COMU .[1][2] The 7-azabenzotriazole (in HATU) or Oxyma (in COMU) moiety provides a neighboring group effect (anchimeric assistance) that accelerates the reaction via a reactive active ester.[1]

  • Protocol Shift: If using SPPS, double couple: 1st pass with HATU (1 hr), 2nd pass with PyAOP or COMU (1 hr) at elevated temperature (50°C).

Q2: I am observing significant epimerization when coupling a chiral amino acid to Ac c.

Diagnosis: While Ac


c itself is achiral, coupling a chiral amino acid (e.g., Fmoc-L-Phe-OH) to the hindered amine of Ac

c requires prolonged activation. This extended time allows the activated chiral acid to racemize via oxazolone formation.

Solution: Use Collidine (TMP) instead of DIPEA and consider Acid Fluorides .[1]

  • Mechanism: Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon of the activated chiral component.[1]
    
  • Alternative: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2] It generates an acid fluoride in situ.[1] Acid fluorides are highly reactive toward hindered amines but neutral enough to minimize oxazolone formation compared to active esters.[1]

Q3: The reaction mixture turns into a gel, and conversion stops.

Diagnosis: You are likely experiencing


-sheet aggregation  or helical folding (common with 

-disubstituted residues).[1] The growing peptide chain aggregates, burying the N-terminus.[1]

Solution: Disrupt hydrogen bonding.

  • Solvent: Switch from pure DMF to NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (1:1) .

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt inter-chain hydrogen bonds.

  • Backbone Protection: If in SPPS, use pseudoproline dipeptides or Dmb (2,4-dimethoxybenzyl) protection on the amide nitrogen to prevent aggregation.[1]

Comparative Reagent Data

The following table summarizes coupling efficiency for hindered


-disubstituted systems (based on Aib/Ac

c models).
Reagent ClassReagentHindrance ToleranceRacemization RiskRecommended Use
Carbodiimide DIC/HOBtLowModerateRoutine couplings only.[1] Avoid for Ac

c.
Aminium HATU HighLowGold Standard for solution/solid phase.[1]
Aminium COMU HighVery LowSafer alternative to HATU; excellent with Oxyma.[1][2]
Phosphonium PyAOP Very HighLowUse if HATU fails; superior for N-methylated amines.[1]
Acid Halide TFFH ExtremeMinimalBest for coupling to extremely hindered amines.[1]

Strategic Decision Pathways

Workflow: Selecting the Correct Coupling Protocol

CouplingStrategy Start Start: Ac4c Coupling Phase Solid Phase (SPPS) or Solution? Start->Phase SPPS_Path SPPS Phase->SPPS_Path Soln_Path Solution Phase Phase->Soln_Path Hindrance Is Ac4c the Donor (Acid) or Acceptor (Amine)? Acceptor Ac4c is Amine (Acceptor) (Hard Nucleophile) Hindrance->Acceptor Nucleophilicity Issue Donor Ac4c is Acid (Donor) (Hard Electrophile) Hindrance->Donor Activation Issue SPPS_Path->Hindrance Soln_Path->Hindrance Method_Fluoride Protocol B: TFFH (Acid Fluoride) + Collidine Acceptor->Method_Fluoride Max Reactivity Req. Method_HATU Protocol A: HATU + DIPEA (2x Coupling) Donor->Method_HATU Standard High Efficacy Method_Microwave Add Microwave Energy (75°C, 10 min) Method_HATU->Method_Microwave If SPPS & Slow Method_Fluoride->Method_Microwave If SPPS & Slow

Caption: Decision tree for selecting coupling reagents based on the role of the Ac


c residue and the synthesis phase.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for activating Ac


c-OH or coupling to Ac

c-NH

in solution phase.[1]
  • Stoichiometry: 1.0 eq Amine : 1.2 eq Acid : 1.2 eq HATU : 3.0 eq DIPEA.[1]

  • Dissolution: Dissolve the carboxylic acid and HATU in minimal dry DMF (or NMP).

  • Activation: Add DIPEA. Stir for 1–2 minutes (do not over-activate; HATU active esters can guanidinylate amines if left too long).

  • Addition: Add the amine component immediately.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] If <50% conversion after 4 hours, proceed to Protocol B .

Protocol B: In Situ Acid Fluoride Coupling (TFFH)

Best for extremely hindered interfaces or when HATU fails.[1]

  • Reagents: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2]

  • Stoichiometry: 1.0 eq Amine : 3.0 eq Acid : 3.0 eq TFFH : 6.0 eq DIPEA.

  • Solvent: Dry Dichloromethane (DCM) or NMP (if solubility is an issue).[1]

  • Procedure:

    • Dissolve Acid and TFFH in solvent under inert atmosphere (N

      
      ).
      
    • Add DIPEA.[1][2][3][4] Stir for 15 minutes to generate the acid fluoride.

    • Add the Amine component.[1][2][5][6]

    • Stir for 2–12 hours.

  • Note: Acid fluorides are highly stable to hydrolysis compared to active esters, allowing longer reaction times without reagent decomposition.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][7]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]

  • Wenschuh, H., et al. (1995).[1] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410.[1]

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

Sources

Technical Support Center: 1-Aminocyclobutanecarboxamide (ACBC) in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The ACBC Advantage & Challenge

Welcome to the Technical Support Hub for 1-Aminocyclobutanecarboxamide (ACBC) . You are likely here because you are using ACBC (often denoted as


  in sequence nomenclature) to constrain peptide conformation, improve metabolic stability, or disrupt aggregation.

ACBC is a


-tetrasubstituted amino acid . While it is a powerful tool for locking peptides into specific secondary structures (helices or turns) and breaking 

-sheet aggregation, its steric bulk creates significant synthetic hurdles.

This guide addresses the three critical phases of your experiment: Synthesis (Coupling) , Aggregation Control , and Purification .

Module 1: Synthesis Troubleshooting (The Steric Barrier)

The Problem: Users frequently report failed couplings or deletions at the ACBC position. The Cause: The cyclobutane ring at the


-carbon creates massive steric hindrance, blocking the nucleophilic attack required for amide bond formation. Standard carbodiimide chemistry (DIC/HOBt) is often insufficient.
FAQ 1: My coupling yield is <20%. How do I improve this?

Answer: You must switch to high-power phosphonium or uronium reagents and extend reaction times. The steric bulk of ACBC requires a more reactive active ester to drive the reaction to completion.

Recommended Protocol: The "Power-Coupling" Cycle

  • Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 4 eq. Fmoc-ACBC-OH : 3.8 eq. HATU : 8 eq. DIEA.

  • Reaction Time: 2 x 2 hours (Double Coupling is mandatory).

  • Temperature: Elevated temperature (

    
     to 
    
    
    
    ) significantly improves yields, provided your sequence contains no Cys/His/Trp (prone to racemization/side reactions at high heat).
Visual Workflow: ACBC Coupling Decision Tree

CouplingWorkflow Start Start ACBC Coupling Standard Attempt 1: HATU/HOAt (2 hrs, 50°C) Start->Standard Check Kaiser/Chloranil Test Standard->Check Success Proceed to Deprotection Check->Success Blue (Negative) Fail Incomplete Coupling Check->Fail Color (Positive) Cap Acetylation Capping (Prevent Deletion Seq) Check->Cap Still Positive Retry Attempt 2: PyAOP or Microwave (75°C) Fail->Retry Retry->Check

Figure 1: Decision logic for sterically hindered couplings. Note that capping is essential if recoupling fails to prevent difficult-to-purify deletion sequences.

Module 2: Aggregation & Solubility (The "Beta-Breaker" Effect)

The Problem: "My peptide aggregates during purification/storage." The Solution: ACBC is a potent Beta-Breaker .

FAQ 2: How does ACBC solve aggregation issues?

Answer: Peptide aggregation is typically driven by the formation of intermolecular


-sheets, where peptide chains stack like zippers via hydrogen bonds.[1]
  • Mechanism: ACBC is a "conformationally constrained" amino acid. Its

    
     and 
    
    
    
    torsion angles are restricted to values compatible with helices (
    
    
    or
    
    
    ) or turns, but incompatible with the extended conformation required for
    
    
    -sheets.
  • Result: Inserting ACBC disrupts the continuous hydrogen bonding network, forcing the peptide into a soluble, folded state or a non-aggregated random coil.

Data: Aggregation Propensity Comparison
FeatureStandard Residue (e.g., Ala/Leu)ACBC (

)
Impact on Solubility
Conformational Freedom High (Flexible)Restricted (Rigid)Reduces entropic cost of folding
Secondary Structure

-helix or

-sheet

-helix /

-turn
Prevents

-sheet stacking
H-Bonding Donor & AcceptorSterically ShieldedDisrupts intermolecular H-bonds
Hydrophobicity VariableModerateImproves solubility by preventing stacking
Visual Mechanism: The Beta-Breaker Effect

BetaBreaker cluster_agg Without ACBC (Aggregated) cluster_sol With ACBC (Soluble) Sheet1 Strand A (Beta) Sheet2 Strand B (Beta) Sheet1->Sheet2 H-Bonds (Stacking) ACBC_Node Insert ACBC (Steric Lock) Sheet2->ACBC_Node Modification Helix Helical/Turn Structure (Soluble Monomer) ACBC_Node->Helix Disrupts Stacking

Figure 2: Mechanism of Action. ACBC forces the peptide chain to twist out of the flat beta-sheet plane, preventing the "stacking" that causes precipitation.

Module 3: Purification & Handling

The Problem: "I synthesized it successfully, but it precipitated in the HPLC vial."

FAQ 3: My peptide contains ACBC but is still hydrophobic. How do I purify it?

Answer: While ACBC breaks secondary structure aggregation, the cyclobutane ring itself is hydrophobic. If your sequence is lipidated or rich in Phe/Leu/Trp, you need a "Disaggregation Buffer" strategy.

Troubleshooting Protocol: HPLC Solubility

  • The "Magic" Solvent: Dissolve the crude peptide in a minimal volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents break down secondary structures and solvate hydrophobic residues.

  • Dilution: Dilute the HFIP solution with 50% Acetic Acid or Water/Acetonitrile before injecting onto the column.

  • Column Heating: Run your HPLC column at

    
     .
    
    • Why? High temperature reduces the viscosity of the mobile phase and increases the kinetic energy of the peptide, preventing on-column aggregation.

FAQ 4: Where should I place ACBC in my sequence?

Answer: Strategic placement is critical.

  • To Induce Turns: Place ACBC at positions

    
     or 
    
    
    
    of a predicted
    
    
    -turn.
  • To Break Aggregation: Replace a Glycine or Alanine in the center of a hydrophobic patch (e.g., replace L-V-F-F-A with L-V-F-ACBC-A).

  • Warning: Do not place ACBC in the middle of a region required for receptor binding unless you are specifically testing for conformational restriction.

References & Authoritative Sources

  • Conformational Properties of

    
    : 
    
    • Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.

    • Source:Journal of Peptide Science / PubMed.

    • Relevance: Establishes ACBC as a strong helix/turn former and beta-sheet disruptor.

    • (Verified via Search 1.7)

  • Synthesis of Hindered Peptides:

    • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Source: Bachem Technical Guides.

    • Relevance: Validates the use of HATU/HOAt for sterically hindered amino acids.

    • (Verified via Search 1.14)

  • Beta-Breaker Peptides:

    • Title: Reversal of Aggregation Using

      
      -Breaker Dipeptide Containing Peptides.[2]
      
    • Source:ACS Chemical Neuroscience.

    • Relevance: Discusses the mechanism of using constrained amino acids to reverse amyloid/beta-sheet aggregation.[2][3]

    • (Verified via Search 1.5)

  • Solubility Guidelines:

    • Title: Peptide Solubility Guidelines.

    • Source: Sigma-Aldrich / Merck.

    • Relevance: General protocols for handling hydrophobic and aggregating peptides.

    • (Verified via Search 1.9)

Sources

Technical Support Center: Navigating Difficult 1-Aminocyclobutanecarboxamide Cyclizations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the intramolecular cyclization of 1-aminocyclobutanecarboxamide and its derivatives. The unique steric hindrance posed by the cyclobutane ring often renders standard amide coupling protocols inefficient. This resource offers a curated selection of alternative reagents and methodologies to overcome these synthetic hurdles.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing both quick solutions and detailed mechanistic explanations.

Question 1: My standard EDC/HOBt coupling is giving low to no yield of the desired lactam. What is the likely cause and what are my immediate options?

Answer:

Low yields with EDC/HOBt for this compound cyclization are frequently due to the steric hindrance of the cyclobutane ring, which impedes the intramolecular nucleophilic attack of the amine onto the activated carboxylic acid. The rigidity of the four-membered ring can also impose conformational constraints that are not conducive to cyclization.

  • Immediate Troubleshooting Steps:

    • Increase Reagent Equivalents: While not always effective for sterically hindered substrates, a modest increase in EDC and HOBt (e.g., to 1.5 equivalents each) can sometimes improve yields.

    • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.

    • Alternative Carbodiimide: Consider switching to Diisopropylcarbodiimide (DIC). The byproduct, diisopropylurea, is more soluble in common organic solvents than the dicyclohexylurea (DCU) formed from DCC, which can simplify purification.[1]

  • Underlying Causality: The standard EDC/HOBt mechanism involves the formation of an O-acylisourea intermediate, which is then converted to a more reactive HOBt-ester. The sterically encumbered amine on the cyclobutane ring may struggle to approach this activated ester in the correct orientation for cyclization to occur efficiently.

Question 2: I'm observing significant side product formation, including what appears to be oligomerization. How can I favor the intramolecular cyclization?

Answer:

Oligomerization is a common competing intermolecular reaction, especially when the intramolecular cyclization is slow. The key is to employ conditions that favor the desired intramolecular pathway.

  • High Dilution: Running the reaction at high dilution (e.g., 0.01 M or lower) is a classic strategy to minimize intermolecular reactions. By keeping the substrate molecules far apart, the probability of them reacting with each other decreases, while the intramolecular reaction is unaffected.

  • Slow Addition: A slow, syringe-pump addition of the activated this compound to the reaction vessel can also maintain a low effective concentration, thereby favoring cyclization.

Question 3: Are there more powerful coupling reagents I should consider when standard methods fail for this substrate?

Answer:

Yes, for challenging cyclizations like this, more potent activating agents are often necessary. These reagents can generate more reactive intermediates, accelerating the desired reaction.[2][]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more efficient than carbodiimides for hindered couplings.[2][] HATU is particularly effective as it forms a highly reactive OAt-active ester.[2]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings. Phosphonium-based reagents are known to give cleaner reactions than some uronium salts, which can have a side reaction of guanidinylating the amine.[2]

  • Propanephosphonic Acid Anhydride (T3P®): T3P is a powerful water-soluble coupling reagent that is highly effective for amide bond formation with minimal epimerization.[4][5] Its byproducts are easily removed with an aqueous workup, simplifying purification.[4][6]

Question 4: I'm concerned about epimerization at the alpha-carbon. Which of these alternative reagents are best for preserving stereochemical integrity?

Answer:

Epimerization is a critical concern, especially with highly activated intermediates.

  • T3P® with Pyridine: The combination of T3P and pyridine has been shown to be a robust method for amide bond formation with very low epimerization, even for sensitive substrates.[5]

  • HATU: While highly reactive, HATU is also known to suppress racemization compared to some other coupling reagents.[1]

  • Additives: The inclusion of additives like HOBt or HOAt is crucial for minimizing racemization when using carbodiimides.[1] These additives form active esters that are less prone to epimerization than the O-acylisourea intermediate.

Question 5: My starting material is poorly soluble. What solvent systems are recommended for these alternative reagents?

Answer:

Poor solubility can hinder reaction kinetics.

  • Aprotic Polar Solvents: DMF and NMP are excellent solvents for most coupling reactions due to their high polarity and ability to dissolve a wide range of substrates.[7] However, be aware that removing these high-boiling point solvents can be challenging.[8]

  • Alternative Solvents: For EDC-based couplings, Dichloromethane (DCM) can be a good alternative that simplifies workup.[8][9] For T3P, ethyl acetate is a commonly used solvent.[6]

  • Solvent Mixtures: In some cases, a mixture of solvents, such as DCM/DMF, can provide the necessary solubility while allowing for easier workup than pure DMF.

Comparative Summary of Alternative Reagents

ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium SaltHigh reactivity, low epimerization.[1][2]Byproducts can be difficult to remove.[10]
HBTU/TBTU Uronium SaltEffective for routine and difficult couplings.[2]Can cause guanidinylation of the amine.[2]
PyBOP Phosphonium SaltHigh reactivity, clean reactions.[2]Can be more expensive than other options.
T3P® Phosphonic AnhydrideExcellent for hindered substrates, low epimerization, water-soluble byproducts.[4][5]Requires a base for activation.[11]
Acyl Fluoride (in situ) Acyl HalideHighly reactive for sterically hindered substrates.[12]Reagents like TFFH can be moisture-sensitive.[12]

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Cyclization

This protocol is suitable for substrates where standard carbodiimide couplings have failed.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound starting material in anhydrous DMF (to a concentration of 0.01 M).

  • Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).

  • Activation: To this solution, add 1.2 equivalents of HATU.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Cyclization

This protocol is an excellent choice for sterically hindered substrates and when epimerization is a concern.

  • Preparation: In a round-bottom flask, dissolve the this compound starting material in ethyl acetate (to a concentration of 0.01 M).

  • Base Addition: Add 3.0 equivalents of pyridine.

  • Activation: Add 1.5 equivalents of T3P® (typically as a 50% solution in ethyl acetate) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Workup:

    • Quench the reaction with 1 M aqueous HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Mechanistic Diagrams

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Cyclization Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Lactam Desired Lactam HOBt_Ester->Lactam + Amine Amine R'-NH2 (intramolecular)

Caption: EDC/HOBt activation and cyclization pathway.

T3P_Mechanism cluster_0 Activation cluster_1 Cyclization Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., Pyridine) Mixed_Anhydride Mixed Phosphonic Anhydride Intermediate Carboxylate->Mixed_Anhydride + T3P® T3P T3P® Lactam Desired Lactam Mixed_Anhydride->Lactam + Amine Amine R'-NH2 (intramolecular)

Caption: T3P® activation and cyclization pathway.

References

  • EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google P
  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Chemistry of Amides - LibreTexts. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. [Link]

  • Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed. [Link]

  • Amide Bond Formation in Cyclization - QYAOBIO. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing). [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. [Link]

  • HATU - Wikipedia. [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. [Link]

Sources

Addressing low reactivity of the amino group in 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Overcoming Low Amino Group Reactivity in 1-Aminocyclobutanecarboxamide Ticket ID: ACBC-TECH-001 Status: Resolved / Guide Published

Diagnostic & Mechanistic Insight

Why is your reaction failing?

If you are attempting to functionalize the amino group of this compound (ACBC-amide) and experiencing low yields or no reaction, you are fighting two convergent forces: Steric Congestion and Electronic Deactivation .

The "Gem-Disubstitution" Barrier

ACBC-amide belongs to the class of


-disubstituted amino acids (similar to Aib or aminoisobutyric acid). The carbon atom holding the amine is quaternary.
  • Steric Wall: The cyclobutane ring is not planar; it exists in a "puckered" conformation. This rigidity, combined with the geminal amide group, creates a dense steric wall that physically blocks the trajectory of incoming electrophiles.

  • Electronic Deactivation: The amide group (

    
    ) is electron-withdrawing by induction (
    
    
    
    effect). This reduces the electron density on the adjacent nitrogen lone pair, making it a poor nucleophile compared to standard primary amines.

Visualizing the Problem: The amine is "buried" inside a rigid scaffold. Standard diffusion-controlled reactions (like simple alkylation) fail because the activation energy required to bring the electrophile close enough is too high for room-temperature kinetics.

Troubleshooting Protocols (The "Fixes")

Scenario A: Peptide Coupling (N-Acylation)

Issue: Standard coupling reagents (EDC, DCC, HBTU) yield <10% product. Root Cause: The active ester formed by standard reagents is not electrophilic enough to overcome the ACBC amine's poor nucleophilicity.

The Solution: The Acid Fluoride Method

Acid fluorides are smaller and more reactive than the active esters generated by HATU or HBTU. This is the gold standard for coupling to sterically hindered amines like Aib and ACBC.

Protocol:

  • Activation: Convert your carboxylic acid partner (1.2 equiv) to an acid fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH .

  • Base: Use DIEA (Diisopropylethylamine), 3.0 equiv.

  • Solvent: DCM or DMF (anhydrous).

  • Execution:

    • Mix Acid + TFFH + DIEA in solvent. Stir for 15 mins.

    • Add ACBC-amide (1.0 equiv).

    • Critical Step: If no reaction after 2 hours, heat to 50°C or use microwave irradiation.

Alternative High-Power Reagents: If you cannot use acid fluorides, switch to HATU or PyAOP with HOAt as an additive. HOAt is superior to HOBt for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen.

Reagent SystemReactivityRecommended For
TFFH / BTFFH High (Acid Fluoride)First Choice for ACBC-amide coupling.
HATU / HOAt High (O-At active ester)Good alternative if acid fluorides are unstable.
COMU HighSafer alternative to HATU (non-explosive).
EDC / NHS LowDo NOT use. Will fail.
Scenario B: N-Protection (Boc/Fmoc Introduction)

Issue: Reaction with


 or Fmoc-Cl stalls or is incredibly slow.
Root Cause:  Steric bulk prevents the bulky protecting group reagents from attacking.
The Solution: Catalytic Hyper-Nucleophiles & Heat

Standard Schotten-Baumann conditions (aq.


) often fail due to poor solubility and kinetics.

Protocol (Boc Protection):

  • Reagent: Use

    
     (3.0 equiv) — excess is mandatory.
    
  • Catalyst: Add DMAP (4-Dimethylaminopyridine) at 10-20 mol%. The DMAP forms a reactive N-acylpyridinium intermediate that transfers the Boc group more effectively.

  • Solvent: THF or

    
     (reflux).
    
  • Temperature: Reflux (60-70°C) is often required to drive the reaction to completion.

Protocol (Fmoc Protection):

  • Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to avoid side reactions, but you must use microwave irradiation (60°C, 20 mins) to force the coupling.

Scenario C: Reductive Amination

Issue: Trying to react ACBC-amide with an aldehyde/ketone results in no product. Root Cause: Imine formation (the intermediate step) is unfavorable due to sterics. The "tetrahedral intermediate" is too crowded.

The Solution: Titanium(IV) Isopropoxide

Standard


 conditions will fail because the imine never forms. You need a Lewis acid to force water removal and activate the carbonyl.

Protocol:

  • Imine Formation: Mix ACBC-amide + Aldehyde/Ketone +

    
      (2.0 equiv) in neat THF.
    
    • Note: The Titanium acts as a Lewis acid and a water scavenger.

  • Stir: 12-24 hours at room temperature (or 50°C if ketone).

  • Reduction: Dilute with ethanol, then add

    
     (or 
    
    
    
    ).
  • Quench: Add water carefully (precipitate will form). Filter through Celite.

Advanced Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the specific failure mode you are encountering.

ACBC_Reactivity_Guide Start Start: ACBC-Amide Reaction Fails CheckType Identify Reaction Type Start->CheckType Coupling Peptide Coupling (Amide Bond Formation) CheckType->Coupling Protection N-Protection (Boc/Fmoc) CheckType->Protection Reductive Reductive Amination (Alkylation) CheckType->Reductive TryHATU Did you try HATU/HOAt? Coupling->TryHATU TryHeat Did you use Heat + Excess? Protection->TryHeat TryTi Did you use Ti(OiPr)4? Reductive->TryTi UseTFFH PROTOCOL 1: Use Acid Fluoride (TFFH) + Microwave @ 60°C TryHATU->UseTFFH No / Failed UseDMAP PROTOCOL 2: Add DMAP (20 mol%) + Reflux in THF TryHeat->UseDMAP No / Failed UseTi PROTOCOL 3: Titanium Isopropoxide (Lewis Acid Scavenger) TryTi->UseTi No / Failed

Caption: Decision matrix for troubleshooting low nucleophilicity in ACBC-amide derivatives.

References & Authoritative Sources

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses the necessity of acid fluorides for Aib/ACBC analogs).

  • National Center for Biotechnology Information (NCBI). Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. (Review of steric constraints in gem-disubstituted amino acids).
  • ChemicalBook. 1-Aminocyclobutanecarboxylic acid hydrochloride Properties & Reactivity Data.

  • Journal of the American Chemical Society. Highly Sterically Hindered Peptide Bond Formation.[1] (Detailed protocols for coupling to hindered amines).

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Interpretation of 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Sweet Spot"

1-Aminocyclobutanecarboxamide (ACBC-amide) represents a critical class of


-disubstituted cyclic amino acids . Unlike its homologs, ACBC offers a unique balance of conformational rigidity and ring strain that makes it an invaluable probe in peptidomimetics.

This guide provides an in-depth interpretation of its 1H and 13C NMR spectra. We move beyond simple peak listing to explore the causality of the signals—specifically how ring puckering and anisotropic effects distinguish ACBC from the highly strained 1-aminocyclopropanecarboxamide (ACC) and the more flexible 1-aminocyclopentanecarboxamide (ACPC).

Experimental Protocol: Self-Validating Sample Preparation

To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening, which are common pitfalls in analyzing small, polar amides.

Workflow: NMR Sample Preparation

NMR_Prep_Workflow cluster_check Quality Control Check Start Start: 10-15 mg Sample Solvent Solvent Choice: DMSO-d6 (Recommended) vs D2O Start->Solvent Dissolve Dissolution: Vortex 30s (Avoid Heat) Solvent->Dissolve DMSO-d6 preserves NH signals Transfer Transfer to 5mm NMR Tube Dissolve->Transfer QC Check Solvency: Clear solution required Dissolve->QC Acquisition Acquisition: 1H (64 scans) 13C (1024 scans) Transfer->Acquisition

Figure 1: Optimized workflow for preparing ACBC-amide samples. DMSO-d6 is prioritized to observe exchangeable amide/amine protons.

Critical Protocol Notes:
  • Solvent Selection: DMSO-d6 is the gold standard for this compound. It allows for the observation of the amide (

    
    ) and amine (
    
    
    
    ) protons, which exchange rapidly with deuterium in
    
    
    , disappearing from the spectrum.[1]
  • Concentration: Maintain 10–15 mg in 0.6 mL solvent. Higher concentrations can induce stacking or aggregation, shifting the amide peaks downfield due to hydrogen bonding.

  • Reference: Calibrate to residual DMSO-d6 (2.50 ppm for 1H, 39.5 ppm for 13C).

1H NMR Interpretation: Decoding the Cyclobutane Ring

The 1H NMR spectrum of ACBC-amide is distinct due to the non-planar, puckered conformation of the cyclobutane ring. Unlike the flat cyclopropane, the cyclobutane ring exists in a dynamic equilibrium between puckered conformers, often resulting in complex higher-order splitting patterns (AA'BB' or AA'MM') for the methylene protons.

Spectral Assignment Table (DMSO-d6)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
Amide

7.40 – 7.80Broad Singlet1HHydrogen-bonded amide proton (restricted rotation).
Amide

6.90 – 7.10Broad Singlet1HSolvent-exposed amide proton.
Amine

1.80 – 2.50*Broad Singlet2HOften broad/exchanged. Shift varies with water content.
Ring

-

2.30 – 2.65Multiplet2-4HDiagnostic: Deshielded due to proximity to electron-withdrawing groups.
Ring

-

1.60 – 1.90Multiplet1-2HDiagnostic: Shielded relative to

-protons; "roof" of the pucker.

*Note: The amine signal can overlap with the DMSO water peak (~3.3 ppm) or solvent residual depending on pH and moisture.

Mechanistic Insight: The Puckering Effect

In 1,1-disubstituted cyclobutanes, the ring is not a flat square. It adopts a "butterfly" or puckered shape to relieve torsional strain (eclipsing interactions).

  • 
    -Protons (
    
    
    
    ):
    These protons are diastereotopic in the static structure but often appear as a simplified multiplet due to rapid ring inversion at room temperature.
  • 
    -Protons (
    
    
    
    ):
    These are the furthest from the chiral center (if substituted unsymmetrically) or the quaternary center. They typically appear upfield of the
    
    
    -protons.

13C NMR Interpretation: The Quaternary Signature

The 13C spectrum provides the most definitive confirmation of the 1,1-disubstitution pattern.

Carbon TypeChemical Shift (

, ppm)
Signal Characteristics
Carbonyl (

)
174.0 – 178.0Weak intensity (quaternary). Downfield shift confirms amide/acid state.

-Carbon (

)
58.0 – 62.0Key Identifier: Quaternary carbon. Significantly deshielded by both N and carbonyl.

-Carbons (

)
30.0 – 34.0Equivalent in symmetric environment.

-Carbon (

)
13.0 – 16.0Highly shielded compared to acyclic analogs.

Comparative Performance Analysis

This section objectively compares ACBC-amide with its primary alternatives: the highly strained 1-Aminocyclopropanecarboxamide (ACC) and the flexible 1-Aminocyclopentanecarboxamide (ACPC) .

Comparative Data Table
FeatureACBC-Amide (4-membered) ACC-Amide (3-membered) ACPC-Amide (5-membered)
Ring Proton Shift 1.6 – 2.7 ppm (Distinct regions)0.8 – 1.5 ppm (Highly Shielded)1.5 – 2.2 ppm (Overlapping)
Conformational State Rigid but Puckered (Defined geometry)Rigid & Planar (High strain)Flexible (Envelope/Twist)
13C

-Carbon
~60 ppm~35-40 ppm (Strain effect)~65-70 ppm
Use Case

-turn inducer;

-turn mimetic
Strict conformational lock; NMDA agonistFlexible spacer; steric bulk
Performance Analysis
1. vs. 1-Aminocyclopropanecarboxamide (ACC)
  • Spectral Distinction: The most dramatic difference is in the 1H NMR . ACC ring protons are heavily shielded (0.8–1.5 ppm) due to the magnetic anisotropy of the cyclopropane ring, which behaves similarly to a benzene ring current. ACBC protons are never found this far upfield.

  • Structural Implication: ACC is planar and rigid. ACBC allows for a specific "puckered" angle, providing a different vector for the amino and carbonyl groups. If your NMR shows multiplets below 1.5 ppm, you likely have the cyclopropane analog or an impurity.

2. vs. 1-Aminocyclopentanecarboxamide (ACPC)
  • Spectral Distinction: ACPC spectra are often "messier" in the aliphatic region (1.5–2.2 ppm) because the cyclopentane ring undergoes rapid pseudorotation (envelope to twist-boat). The ACBC spectrum is generally cleaner with better-resolved

    
     vs 
    
    
    
    separation.
  • Structural Implication: ACBC is preferred when a specific, stable backbone angle is required in drug design (e.g., locking a peptide into a bioactive conformation) without the extreme strain of the cyclopropane ring.

Decision Logic: Identifying the Ring Size

Ring_ID_Logic Start Unknown Cyclic Amino Acid (1H NMR Aliphatic Region) Check_Upfield Are there signals < 1.5 ppm? Start->Check_Upfield ACC Likely Cyclopropane (ACC) (Anisotropic Shielding) Check_Upfield->ACC Yes Check_Pattern Check Multiplet Pattern (1.6 - 2.7 ppm) Check_Upfield->Check_Pattern No ACBC Likely Cyclobutane (ACBC) Distinct Beta/Gamma separation Check_Pattern->ACBC Distinct 2.4 / 1.8 ppm groups ACPC Likely Cyclopentane (ACPC) Broad/Overlapping Envelope Check_Pattern->ACPC Continuous overlap

Figure 2: Logical framework for distinguishing ring size based on 1H NMR chemical shifts.

References

  • Conformational Characterization of ACBC

    • Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
    • Source: PubMed (NIH).
    • URL:[Link]

  • Cyclobutane NMR Spectroscopy

    • Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.
    • Source: PubMed (NIH).
    • URL:[Link]

  • Cyclopropane Analog Data (ACC)

    • Title: 1-Aminocyclopropanecarboxylic acid 1H NMR spectrum.[2][3][4][5]

    • Source: ChemicalBook.[3][5][6]

  • Cyclopentane Analog Data (ACPC)

    • Title: 1-Aminocyclopentanecarboxamide Structure and Data.[7][8]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-Aminocyclobutanecarboxamide (ACBC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1-Aminocyclobutanecarboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (ACBC) is a non-proteinogenic, conformationally constrained amino acid derivative often employed in peptidomimetics to restrict backbone flexibility. Unlike linear amino acid amides, ACBC possesses a strained cyclobutane ring that fundamentally alters its mass spectrometric behavior.

This guide provides a technical analysis of the fragmentation patterns of ACBC, comparing its performance and spectral signature against its structural analogs: the highly strained 1-Aminocyclopropanecarboxamide (ACC) and the flexible linear isomer Isovaline Amide .

Chemical Profile & Ionization Properties[1][2][3][4]

Before analyzing fragmentation, it is critical to establish the baseline physicochemical properties that dictate ionization efficiency in Electrospray Ionization (ESI) and Electron Impact (EI).

PropertyThis compound (ACBC)1-Aminocyclopropanecarboxamide (ACC)Isovaline Amide (Linear Isomer)
Formula C₅H₁₀N₂OC₄H₈N₂OC₅H₁₂N₂O
MW (Monoisotopic) 114.079 Da100.063 Da116.094 Da
[M+H]⁺ 115.087 101.071 117.102
Ring Strain ~26 kcal/mol~27.5 kcal/mol0 kcal/mol
Alpha-Cleavage Restricted (Requires ring opening)Restricted (Requires ring opening)Dominant (Loss of alkyl side chain)
Ionization Strategy
  • ESI (+): Preferred for biological matrices. ACBC forms a stable protonated molecular ion

    
     at m/z 115 . The primary amine is the site of protonation.
    
  • Adducts: Common adducts include

    
     (m/z 137) and 
    
    
    
    (m/z 153), which are often observed if desalting is incomplete.

Fragmentation Mechanism: The "Ring-Constraint" Effect

The fragmentation of ACBC is distinct because the alpha-carbon is part of a ring. In linear amino acids, the dominant pathway is often the loss of the side chain via alpha-cleavage. In ACBC, alpha-cleavage is geometrically prohibited without first breaking the cyclobutane ring.

Primary Pathway: Neutral Loss Cascade

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 115) undergoes a predictable cascade of neutral losses characteristic of primary amides, followed by ring-specific degradation.

  • Loss of Ammonia (-17 Da): The amide group cleaves to release NH₃, generating an acylium ion.

    • Transition:

      
      
      
  • Loss of Carbon Monoxide (-28 Da): The resulting acylium ion loses CO, a common feature in amino acid derivatives.

    • Transition:

      
      
      
  • Ring Fragmentation (-28 Da): The cyclobutane ring (C₄) is unstable in the radical cation state (EI) or high-energy CID. It typically undergoes retro-2+2 cycloaddition or ring opening to lose ethylene (C₂H₄).

    • Transition:

      
      
      
Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the characteristic fragments.

ACBC_Fragmentation Parent [M+H]+ Precursor m/z 115 (Protonated ACBC) Frag1 Acylium Ion m/z 98 (Loss of NH3) Parent->Frag1 - NH3 (17 Da) Primary Amide Loss Frag2 Cyclic Iminium Ion m/z 70 (Loss of CO) Parent->Frag2 Combined Loss (-45 Da) Frag1->Frag2 - CO (28 Da) Decarbonylation Frag3 Ring Open Fragment m/z 42 (Loss of C2H4) Frag2->Frag3 - C2H4 (28 Da) Cyclobutane Ring Opening

Figure 1: Proposed fragmentation pathway of this compound (ACBC) under ESI-MS/MS conditions.

Comparative Analysis: ACBC vs. Alternatives

When selecting a constrained amino acid for drug design, distinguishing them analytically is crucial.

Comparison 1: ACBC vs. 1-Aminocyclopropanecarboxamide (ACC)

ACC is the 3-membered ring analog. While chemically similar, their mass spectra are easily distinguishable by mass shift and stability.

  • Mass Shift: ACBC is +14 Da (one CH₂ group) heavier than ACC.

  • Fragmentation Similarity: Both follow the

    
     pattern.
    
    • ACBC:

      
      
      
    • ACC:

      
      
      
  • Differentiation: The m/z 70 ion is diagnostic for the cyclobutane core (C₄H₈N⁺), whereas m/z 56 is diagnostic for the cyclopropane core (C₃H₆N⁺).

Comparison 2: ACBC vs. Linear Isovaline Amide

This is the most critical comparison for checking "constraint" integrity. Linear isomers can undergo alpha-cleavage without ring opening.

FeatureACBC (Cyclic)Isovaline Amide (Linear)
Alpha-Cleavage Suppressed. The C-C bonds are "tied back" into the ring.Dominant. Loss of Ethyl (-29) or Methyl (-15) groups is facile.
Base Peak Often m/z 98 (Ammonia loss) or m/z 70 .Often m/z 88 (Loss of Ethyl side chain) or m/z 102 (Loss of Methyl).
Spectral Complexity Clean. Few pathways due to structural rigidity.Complex. Multiple alkyl chain fragmentation pathways.

Experimental Protocol: Self-Validating Workflow

To reliably analyze ACBC and ensure no thermal degradation or ring opening occurs prior to analysis, follow this protocol.

Reagents & Preparation[5][6]
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: 1 mg/mL ACBC in 50:50 Water/MeOH.

LC-MS/MS Method[5][7][8]
  • Injection: 5 µL of diluted standard (1 µg/mL).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Small polar amides elute early; use high aqueous start.

  • Gradient: Hold 5% B for 1 min, ramp to 95% B over 5 min.

  • MS Source (ESI+):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source ring opening).

    • Source Temp: 120°C.

  • MRM Transitions (for Quantification):

    • Quantifier: 115.1

      
       98.1 (Collision Energy: 15 eV)
      
    • Qualifier: 115.1

      
       70.1 (Collision Energy: 25 eV)
      
Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50:50 MeOH/H2O) LC LC Separation HILIC or C18 (High Aq) Sample->LC Ionization ESI Source (+3.0 kV, Soft) LC->Ionization Q1 Q1 Selection m/z 115.1 Ionization->Q1 Collision CID Fragmentation 15-25 eV Q1->Collision Detection Detection m/z 98 & 70 Collision->Detection

Figure 2: LC-MS/MS Workflow for the specific detection of ACBC.

References

  • MassBank Record: 1-Aminocyclopropane-1-carboxylic acid (ACC) . MassBank High Resolution Mass Spectral Database. Comparison of cyclic amino acid fragmentation patterns. Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 89643, 1-Aminocyclobutanecarboxylic acid. Retrieved from PubChem.[1] Link

  • Coulter, A. W., & Fenselau, C. C. (1972) .[2] Variation of fragmentation with ring size in cyclic α-amino acids. Journal of Mass Spectrometry. (Foundational text on ring-size effects in MS).

  • Junk, G., & Svec, H. (1963) . The Mass Spectra of the α-Amino Acids. Ames Laboratory, Iowa State University. (Mechanisms of amino acid neutral losses). Link

  • Thermo Fisher Scientific . Comparing Biosimilars using Intact Mass Analysis. (General methodology for comparative mass spectrometry). Link

Sources

Comparing conformational rigidity: 1-Aminocyclobutanecarboxamide vs AIB

Conformational Rigidity in Peptidomimetics: 1-Aminocyclobutanecarboxamide ( ) vs. AIB

Executive Summary: The Architect's Choice

In the engineering of bioactive peptides, conformational constraint is the primary tool for overcoming the "random coil" entropy penalty that limits binding affinity. This guide compares two premier


-Aminoisobutyric acid (AIB)
This compound (

)

While both residues act as potent helix inducers via the Thorpe-Ingold effect, they are not interchangeable. AIB is the industry standard for inducing







Verdict: Use AIB for general helical induction and solubility enhancement. Use


Structural Mechanics: The Source of Rigidity

To understand the difference, we must look beyond the Ramachandran plot to the bond angles themselves.

AIB: The Steric Anvil

AIB contains two methyl groups at the

1


  • Mechanism: Steric Exclusion.

  • Result: The allowed conformational space is limited almost exclusively to helical regions (

    
    ).
    
  • Helix Preference: Strongly favors

    
    -helix in short peptides (
    
    
    residues) and
    
    
    -helix in longer chains.[2]
: The Cyclic Vise

  • Restricts Rotation: Similar to AIB,

    
     space is restricted.
    
  • Expands Bond Angle (

    
    ):  The internal strain of the cyclobutane ring forces the exocyclic bond angle (
    
    
    ) to open up significantly (
    
    
    ) compared to the tetrahedral standard (
    
    
    ) or AIB.
  • Mechanism: Ring Strain + Steric Exclusion.

  • Result: This expanded angle flattens the local backbone slightly, often favoring tighter turns or specific helical pitches that AIB cannot perfectly access.

Visualization: Rigidity Induction Pathway

RigidityMechanismcluster_AIBAIB (Gem-Dimethyl)cluster_AC4CAC4C (Cyclobutane)AIB_StructStructure: Free MethylsAIB_MechMechanism: Steric Clash(Methyl vs Backbone)AIB_Struct->AIB_MechConstraintConformational Constraint(Entropy Reduction)AIB_Mech->ConstraintAIB_OutcomeOutcome: 3(10)/Alpha HelixStandard GeometryBindingIncreased Binding AffinityAIB_Outcome->BindingAC4C_StructStructure: C4 RingAC4C_MechMechanism: Ring Strain +Bond Angle Expansion (>110°)AC4C_Struct->AC4C_MechAC4C_Mech->ConstraintAC4C_OutcomeOutcome: Distorted Helix/TurnEnhanced Proteolytic ShieldAC4C_Outcome->BindingConstraint->AIB_OutcomeConstraint->AC4C_Outcome

Figure 1: Comparative mechanism of rigidity induction. Note the divergence in "Mechanism" where

Quantitative Comparison

The following data aggregates findings from X-ray crystallography and solution-phase NMR studies.

FeatureAIB (

-Aminoisobutyric acid)

(this compound)

Angle (

)

(Standard Tetrahedral distortion)

(Significantly Expanded)
Preferred

(Helix)

(

-helix)

(Similar to AIB)
Helix Type Preference

-helix (short),

-helix (long)
Strong

/

inducer; often favors

-turns
and

-turns
(

helix) more strongly in short sequences.
Proteolytic Stability High (Steric hindrance)Very High (Ring structure adds "lipophilic shield" and geometric mismatch for proteases)
Lipophilicity ModerateHigh (Cyclic alkane character increases membrane permeability)
Synthesis Availability Commercially abundantRequires specific synthesis (e.g., Bucherer-Bergs)

Experimental Protocols

To validate the rigidity of your peptidomimetic, you must employ a "Triad of Validation": CD for secondary structure, NMR for H-bonding, and X-ray for definitive geometry.

Protocol A: Determining Helical Content via CD Spectroscopy

Objective: Quantify the induction of helicity by AIB vs

  • Sample Preparation:

    • Dissolve peptide (0.1 mg/mL) in TFE (Trifluoroethanol) to promote secondary structure, and separately in Phosphate Buffer (pH 7.4) for physiological relevance.

    • Expert Tip:

      
       peptides are often more hydrophobic; ensure complete dissolution by sonication if using aqueous buffers.
      
  • Measurement:

    • Instrument: Jasco J-815 or equivalent.

    • Range: 190 nm – 260 nm.

    • Cell Path Length: 1 mm.

  • Data Analysis:

    • Look for the "Double Minima" at 208 nm and 222 nm (indicative of

      
      -helix).
      
    • Differentiation: A ratio of

      
       often indicates 
      
      
      -helix character. AIB rich peptides often show this. Check if
      
      
      shifts this ratio towards 1.0 (canonical
      
      
      -helix) or lowers it further (distorted helix).
    • Calculate % Helicity:

      
      .
      
Protocol B: NMR Temperature Coefficients (H-Bond Stability)

Objective: Determine if the amide protons are solvent-shielded (involved in intramolecular H-bonds, indicating a rigid helix/turn).

  • Solvent:

    
     (prevents aggregation).
    
  • Experiment:

    • Acquire 1D

      
       NMR spectra at temperatures ranging from 298K to 323K (steps of 5K).
      
  • Calculation:

    • Plot chemical shift (

      
      ) vs Temperature (T).
      
    • Calculate slope (

      
      ).
      
  • Interpretation:

    • Slope > -3 ppb/K: Solvent exposed (flexible/random coil).

    • Slope < -3 ppb/K: Solvent shielded (Rigid H-bond).

    • Comparison: Compare the number of shielded protons in the AIB analogue vs the

      
       analogue. 
      
      
      often yields lower coefficients in the turn region due to the tighter ring constraint.

Decision Logic: When to Use Which?

Use the following decision tree to guide your medicinal chemistry strategy.

DecisionTreeStartGoal: Constrain PeptideCheckLengthPeptide Length?Start->CheckLengthShortShort (< 8 residues)CheckLength->ShortLongLong (> 8 residues)CheckLength->LongCheckGeometrySpecific Geometry?Short->CheckGeometryUseAIBUSE AIB(Standard, Soluble, Proven)Long->UseAIBAlpha HelixCheckSolubilitySolubility Requirement?HighSolNeed Aqueous SolubilityCheckSolubility->HighSolHighLipNeed Membrane PermeabilityCheckSolubility->HighLipHighSol->UseAIBUseAC4CUSE AC4C(Lipophilic, Rigid Turn, Stable)HighLip->UseAC4CStandardStandard Helix (3-10/Alpha)CheckGeometry->StandardDistortedDistorted Turn / Beta-TurnCheckGeometry->DistortedStandard->CheckSolubilityDistorted->UseAC4C

Figure 2: Strategic decision tree for selecting between AIB and AC4C based on peptide properties.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: PubMed (NIH) [Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Source: PubMed (NIH) [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Source: MDPI [Link]

  • Revisiting 3(10)-helices: biological relevance, mimetics and applications. Source: Exploration of Drug Science [Link]

  • The role of α-, 3(10)-, and π-helix in helix→coil transitions. Source: PubMed Central (NIH) [Link]

A Researcher's Guide to the Infrared Spectroscopy of 1-Aminocyclobutanecarboxamide: Characteristic Bands and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands of 1-Aminocyclobutanecarboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data table to explain the structural origins of the spectral features. We will compare the observed bands to the expected vibrations of its constituent functional groups, providing a framework for structural elucidation and quality control. Furthermore, a detailed, self-validating experimental protocol for sample preparation and analysis is presented, ensuring the generation of high-fidelity, reproducible data.

The Molecular Blueprint: Functional Groups of this compound

To interpret the infrared spectrum of this compound, it is essential to first identify the functional groups within its structure.[1] A functional group is a specific arrangement of atoms that exhibits a characteristic chemical reactivity and, crucially for our purposes, a predictable set of vibrational modes when probed with infrared radiation.[1] The molecule consists of a central cyclobutane ring with a primary amine (-NH₂) and a primary amide (-CONH₂) group attached to the same carbon atom.

The key vibrational units we expect to observe are:

  • Primary Amine (-NH₂): N-H stretching and N-H bending vibrations.

  • Primary Amide (-CONH₂): N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) vibrations.[2]

  • Cycloalkane (CH₂ groups): C-H stretching and C-H bending vibrations.

  • Carbon-Nitrogen (C-N) and Carbon-Carbon (C-C) bonds: Stretching vibrations typically found in the fingerprint region.

G cluster_molecule This compound C1 C C2 CH₂ C1->C2 Amine H₂N C1->Amine Primary Amine Amide CONH₂ C1->Amide Primary Amide C3 CH₂ C2->C3 C4 CH₂ C3->C4 C4->C1

Figure 1: Molecular structure of this compound highlighting the primary amine and primary amide functional groups on the cyclobutane ring.

Decoding the Spectrum: Characteristic Absorption Bands

An infrared spectrum provides a unique molecular fingerprint based on the absorption of IR radiation at specific wavenumbers, corresponding to the energy of molecular vibrations.[3] The spectrum of this compound is rich with information, particularly due to the presence of two different N-H containing functional groups.

The table below summarizes the principal IR absorption bands expected for this molecule. The causality behind these assignments is discussed in the subsequent sections.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3400 - 3100Medium - Strong, BroadN-H Asymmetric & Symmetric StretchPrimary Amine & Primary Amide
2980 - 2850MediumC-H Asymmetric & Symmetric StretchCyclobutane Ring (CH₂)
~1670Strong, SharpC=O Stretch (Amide I Band)Primary Amide
~1620Medium - StrongN-H Scissoring / Bend (Amide II Band)Primary Amide & Primary Amine
~1465MediumC-H Scissoring BendCyclobutane Ring (CH₂)
1420 - 1380MediumC-N StretchAmide / Amine
< 1400VariableFingerprint Region (C-C stretch, bends)Entire Molecule
The N-H Stretching Region (3400 - 3100 cm⁻¹)

This region is often complex in this compound due to the overlapping signals from two distinct functional groups.

  • Primary Amine (-NH₂): A free primary amine typically exhibits two absorption bands: an asymmetric stretching vibration at a higher wavenumber and a symmetric stretching vibration at a lower wavenumber.[4][5]

  • Primary Amide (-CONH₂): Similarly, a primary amide shows two N-H stretching bands.[6] In the solid state, extensive hydrogen bonding broadens these bands and shifts them to lower frequencies compared to their positions in dilute solution.

The result is a broad, multi-peaked absorption in this region, representing the combination of these four potential N-H stretching modes. The breadth is a strong indicator of intermolecular hydrogen bonding, a key feature of this molecule's solid-state structure.

The C-H Stretching Region (2980 - 2850 cm⁻¹)

The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in saturated (sp³) systems.[3][7] The bands observed in this region for this compound are attributed to the asymmetric and symmetric stretching of the C-H bonds within the CH₂ groups of the cyclobutane ring. Their presence is a reliable confirmation of the aliphatic core of the molecule.

The Diagnostic Carbonyl and Bending Region (1700 - 1550 cm⁻¹)

This region contains two of the most informative peaks for identifying the amide functionality.

  • Amide I Band (~1670 cm⁻¹): This very strong and sharp absorption is one of the most characteristic bands in the entire spectrum and is almost exclusively due to the C=O stretching vibration of the amide group.[5][8] Its high intensity is a result of the large change in dipole moment during this vibration. Its position is sensitive to the molecular environment, particularly hydrogen bonding.

  • Amide II Band & Amine Bend (~1620 cm⁻¹): The Amide II band is another strong feature of primary amides, arising from a combination of N-H in-plane bending and C-N stretching.[8] In this specific molecule, the scissoring (bending) vibration of the primary amine -NH₂ group also occurs in this region (typically 1650-1580 cm⁻¹). Therefore, the observed band is a composite of both the Amide II vibration and the primary amine N-H bend, often resulting in a broad and strong absorption.

Experimental Protocol: High-Fidelity Data Acquisition via the KBr Pellet Method

The trustworthiness of spectral data is contingent upon a robust and reproducible experimental methodology. The Potassium Bromide (KBr) pellet method is a fundamental and reliable technique for analyzing solid samples in transmission mode.[9] KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and possesses the plasticity to form a transparent disc under pressure.[10]

Workflow for KBr Pellet Preparation

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis weigh_sample 1. Weigh Sample (1-2 mg) weigh_kbr 2. Weigh KBr (100-200 mg) weigh_sample->weigh_kbr grind 3. Grind Mixture (Agate Mortar) weigh_kbr->grind load 4. Load Die Assembly grind->load press 5. Apply Pressure (8-10 tons) load->press hold 6. Hold Pressure (1-2 min) press->hold release 7. Release Pressure Slowly hold->release mount 8. Mount Pellet in Spectrometer release->mount acquire 9. Acquire Spectrum mount->acquire process 10. Process & Analyze Data acquire->process

Figure 2: Standard workflow for preparing a KBr pellet for FT-IR transmission analysis.

Step-by-Step Methodology

Materials & Equipment:

  • This compound (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die assembly (e.g., 13 mm)

  • FT-IR Spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2-4 hours and storing it in a desiccator. Moisture contamination will lead to broad O-H absorption bands in the spectrum.

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder. The sample-to-KBr ratio of ~1:100 is critical for obtaining a spectrum with appropriate absorbance intensity.[10][11]

  • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture with the pestle for 3-5 minutes. The objective is to reduce the particle size of the sample to less than the wavelength of the IR radiation (<2 µm) to minimize scattering (the Christiansen effect) and to ensure homogeneous dispersion.[12] The final mixture should be a fine, flour-like powder.

  • Die Loading: Carefully transfer a portion of the mixture into the pellet die barrel, ensuring an even distribution over the die surface.

  • Pressing: Place the die assembly into the hydraulic press. Apply pressure slowly, increasing to a final pressure of 8-10 tons. Hold this pressure for 1-2 minutes. This high pressure causes the KBr to plastically deform and fuse into a transparent or translucent pellet, trapping the sample within its matrix.[10]

  • Pellet Release: Release the pressure on the press slowly to prevent the pellet from cracking. Carefully disassemble the die to retrieve the pellet.

  • Analysis: A high-quality pellet should be transparent or translucent. Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.

Self-Validating System Checks:

  • A sloping baseline that rises towards higher wavenumbers indicates light scattering from improperly ground sample particles. The remedy is to remake the pellet with more thorough grinding.

  • Broad absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹ are indicative of water contamination in the KBr. The remedy is to use properly dried KBr.

  • If the strongest bands in the spectrum show "flat tops" (i.e., 0% transmittance), the sample is too concentrated. The remedy is to remake the pellet with a smaller amount of sample.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The strong, sharp Amide I (C=O) peak near 1670 cm⁻¹, coupled with the broad and complex N-H stretching region from 3400-3100 cm⁻¹, provides unambiguous evidence for the primary amide and amine functionalities. These features, along with the aliphatic C-H stretching and bending vibrations of the cyclobutane ring, create a unique spectral fingerprint. By employing the detailed KBr pellet methodology, researchers can reliably obtain high-quality spectra, enabling confident structural confirmation and purity assessment in drug discovery and development workflows.

References

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8580. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • ChemRxiv. (2023). Elucidating Functional Group Presence by Analyzing IR Spectra with 1-Dimensional Convolutional Neural Networks. [Link]

  • The Organic Chemistry Tutor. (2018). Functional Groups. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 3.1: Functional Groups. [Link]

  • Rasayan Journal of Chemistry. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. [Link]

  • The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Khan Academy. More functional groups. [Link]

  • WebSpectra. IR Absorption Table. [Link]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of 1-Aminocyclobutanecarboxamide (ACBA) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and durable peptide-based drugs, overcoming their inherent metabolic instability is a paramount challenge. Rapid degradation by proteases in the body significantly shortens their therapeutic window, necessitating frequent administration and limiting their clinical potential. This guide provides an in-depth technical comparison of peptides incorporating the unnatural amino acid, 1-aminocyclobutanecarboxamide (ACBA), against their linear and natural counterparts. We will explore the mechanistic underpinnings of ACBA's stabilizing effects, present supporting experimental data, and provide detailed protocols for assessing metabolic stability.

The Stability Conundrum: Why Native Peptides Fall Short

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of proteases present in biological systems.[1][2] This enzymatic susceptibility leads to short plasma half-lives, often on the order of minutes, which severely curtails their therapeutic efficacy.[3][4] To counteract this, medicinal chemists have developed various strategies to enhance peptide stability, including the incorporation of D-amino acids, cyclization, and the use of other non-natural amino acids.[5] Among these, the integration of conformationally constrained amino acids like ACBA has emerged as a particularly promising approach.

The ACBA Advantage: A Structural Shield Against Proteolysis

The incorporation of this compound, a cyclic amino acid, into a peptide backbone introduces significant conformational constraints. This rigidity is the cornerstone of its ability to confer enhanced metabolic stability.

Mechanism of Proteolytic Resistance:

Proteolytic enzymes function by recognizing and binding to specific peptide sequences in a particular conformation, often an extended beta-strand. The rigid cyclobutane ring of ACBA disrupts this recognition by forcing the peptide backbone into a conformation that is unfavorable for enzyme binding and subsequent cleavage.[6] This steric hindrance effectively shields the adjacent peptide bonds from enzymatic attack.

dot

Caption: Mechanism of ACBA-induced proteolytic resistance.

Comparative Metabolic Stability: Experimental Evidence

While direct, head-to-head quantitative data for a wide range of ACBA-containing peptides versus their linear analogs remains an area of active research, the principles of conformational constraint are well-supported by studies on cyclic and other modified peptides. For instance, a comparative study of a linear peptide versus its cyclic counterpart demonstrated a dramatic increase in plasma stability, with the half-life extending from 2.4 hours to 12.95 hours for the cyclic version. Although not involving ACBA specifically, this highlights the profound impact of conformational restriction on metabolic stability. The incorporation of D-amino acids has also been shown to significantly enhance peptide stability in plasma and liver S9 fractions.[7]

To provide a clearer picture of the expected improvements, the following table summarizes hypothetical comparative stability data based on the established principles of peptide modification.

PeptideModificationHalf-life in Human Plasma (t½)Primary Degradation Pathway
Linear Peptide A None (all L-amino acids)~5 minutesProteolytic cleavage
Linear Peptide B D-amino acid substitution~1-2 hoursReduced proteolytic cleavage
Cyclic Peptide C Head-to-tail cyclization> 10 hoursResistance to exopeptidases
ACBA-Peptide D ACBA incorporationSignificantly increased (hours)Steric hindrance to endopeptidases

Note: The half-life for ACBA-Peptide D is a projected value based on the known stabilizing effects of conformational constraints.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of novel peptide candidates, including those containing ACBA, standardized in vitro assays are essential. The two most common methods are the plasma stability assay and the microsomal stability assay.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of the full complement of proteases found in blood plasma.

Methodology:

  • Preparation of Plasma: Obtain fresh or frozen plasma (human, rat, or other species of interest). If frozen, thaw at 37°C.

  • Peptide Incubation: Spike the peptide of interest into the plasma at a final concentration typically in the low micromolar range.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic degradation by adding a quenching solution, such as acetonitrile or trichloroacetic acid. This also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the amount of remaining parent peptide using a suitable analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

dot

Caption: Workflow for a typical plasma stability assay.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, such as cytochrome P450s, which are contained within microsomes.

Methodology:

  • Preparation of Microsomes: Obtain liver microsomes (human, rat, etc.) and thaw on ice.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the peptide of interest.

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Course Sampling and Quenching: Follow the same procedure as in the plasma stability assay (steps 3 and 4).

  • Sample Processing and Analysis: Follow the same procedure as in the plasma stability assay (steps 5 and 6).

  • Data Analysis: Calculate the intrinsic clearance and the in vitro half-life of the peptide.

Conclusion

The incorporation of this compound into peptide sequences presents a robust strategy for enhancing metabolic stability. The conformational constraints imposed by the cyclobutane ring effectively shield the peptide backbone from proteolytic degradation, leading to a longer circulating half-life. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this stability enhancement. By leveraging the unique properties of ACBA and other unnatural amino acids, researchers can design next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv. [Link]

  • Molecular Basis of Branched Peptides Resistance to Enzyme Proteolysis. (n.d.). Academia.edu. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE. [Link]

  • Conformational flexibility in carbapenem hydrolysis drives substrate specificity of the class D carbapenemase OXA-24/40. (2018). Journal of Biological Chemistry. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2021). Pharmaceutics. [Link]

  • PEPlife: A Repository of the Half-life of Peptides. (2016). Scientific Reports. [Link]

  • Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin. (2020). Journal of Pharmaceutical Sciences. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. [Link]

  • A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii. (2022). Frontiers in Microbiology. [Link]

  • Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. (2015). Methods in Molecular Biology. [Link]

  • Understanding Peptide-Half Life Extensions & Drug Conjugates. (2024). BioPharmaSpec. [Link]

  • Click Chemistry in Peptide-Based Drug Design. (2020). Molecules. [Link]

  • Towards a Quantitative Description of Proteolysis: Contribution of Demasking and Hydrolysis Steps to Proteolysis Kinetics of Milk Proteins. (2021). International Journal of Molecular Sciences. [Link]

  • Peptide-based drug design: here and now. (2009). Immunology Letters. [Link]

  • The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma and Liver S9. (2021). Antibiotics. [Link]

  • Conformational Aspects of Inhibitor Design: Enzyme±Substrate Interactions in the Transition State. (1999). Bioorganic & Medicinal Chemistry. [Link]

  • A new ligand extends the half-life of peptides from minutes to days. (2017). EPFL. [Link]

  • A new ligand extends the half-life of peptide drugs from minutes to days. (2017). ScienceDaily. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024). ResearchGate. [Link]

  • Peptide half-life values in the different matrixes. (2019). ResearchGate. [Link]

  • Proteolytic Degradation. (2024). Biology LibreTexts. [Link]

  • Cyclic peptide drugs approved in the last two decades (2001–2021). (2022). RSC Chemical Biology. [Link]

  • Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. (2023). Journal of the American Chemical Society. [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides an in-depth comparison of the most prevalent synthetic strategies for 1-Aminocyclobutanecarboxamide, starting from the common precursor, cyclobutanone. We will dissect each route through the lens of mechanistic rationale, experimental feasibility, and overall efficiency to empower researchers and process chemists in selecting the optimal pathway for their specific needs.

Route 1: The Bucherer-Bergs Hydantoin Synthesis Followed by Elaboration

The Bucherer-Bergs reaction is a classic multicomponent reaction renowned for its reliability in synthesizing hydantoins from ketones or aldehydes.[3][4] This pathway leverages this robustness to create a stable hydantoin intermediate, which is subsequently converted to the target amide in two additional steps.

Mechanistic Rationale & Strategy

The core of this strategy is the one-pot formation of 5,5-cyclobutanespirohydantoin from cyclobutanone, potassium cyanide, and ammonium carbonate.[5][6] The reaction proceeds through the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. Intramolecular cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate), yields the stable hydantoin ring.[5]

The choice of this route is often predicated on its high tolerance for various substrates and its typically straightforward execution. However, the stability of the hydantoin intermediate necessitates a separate, often harsh, hydrolysis step to yield the corresponding amino acid. This is followed by a standard amidation reaction to furnish the final product. This multi-step nature is a key consideration for overall efficiency.

G cluster_0 Route 1: Bucherer-Bergs Pathway A Cyclobutanone B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B Step 1 C 5,5-Cyclobutanespirohydantoin B->C D Hydantoin Hydrolysis (e.g., Ba(OH)2) C->D Step 2 E 1-Aminocyclobutanecarboxylic Acid D->E F Amidation (e.g., SOCl2, NH3) E->F Step 3 G This compound F->G

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Experimental Protocol: Synthesis of 5,5-Cyclobutanespirohydantoin
  • To a stirred solution of potassium cyanide (1.0 eq) and ammonium carbonate (3.0 eq) in 100 mL of 50% aqueous ethanol, add cyclobutanone (1.0 eq).

  • Seal the reaction vessel and heat to 60-70°C for 10-12 hours. The pressure will increase; ensure the vessel is rated for such conditions.

  • Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.

  • The product, 5,5-cyclobutanespirohydantoin, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Note: Subsequent hydrolysis of the hydantoin and amidation of the resulting amino acid would follow standard literature procedures.

Route 2: The Strecker Synthesis Pathway

The Strecker synthesis is arguably the most direct and atom-economical method for preparing α-amino acids and their derivatives from carbonyl compounds.[7] This route forms a key α-aminonitrile intermediate, which can then be selectively hydrolyzed to the desired amide.

Mechanistic Rationale & Strategy

This approach begins with the one-pot, three-component reaction of cyclobutanone, an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide) to form 1-aminocyclobutanecarbonitrile.[8] The critical subsequent step is the selective hydrolysis of the nitrile to a primary amide without over-hydrolysis to the carboxylic acid. This can often be achieved under controlled acidic conditions, for instance, using concentrated sulfuric acid.[8]

The primary advantage of this route is its convergence and reduction in the number of discrete synthetic steps compared to the Bucherer-Bergs pathway. The main challenge lies in achieving high selectivity during the nitrile hydrolysis step, which can be sensitive to reaction conditions. Careful control of temperature and reaction time is crucial for maximizing the yield of the amide.

G cluster_1 Route 2: Strecker Synthesis Pathway A Cyclobutanone B Strecker Reaction (KCN, NH4Cl) A->B Step 1 C 1-Aminocyclobutanecarbonitrile B->C D Selective Nitrile Hydrolysis (conc. H2SO4) C->D Step 2 E This compound D->E

Caption: Workflow for the Strecker synthesis of this compound.

Experimental Protocol: Two-Step Strecker Synthesis
  • Step 1: Synthesis of 1-Aminocyclobutanecarbonitrile.

    • Combine cyclobutanone (1.0 eq), ammonium chloride (1.2 eq), and potassium cyanide (1.1 eq) in aqueous ammonia.

    • Stir the mixture at room temperature for 24 hours.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Selective Hydrolysis.

    • Carefully add the crude 1-aminocyclobutanecarbonitrile to concentrated sulfuric acid (2.0-3.0 eq) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly pouring it onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH or NH4OH) to pH 9-10, keeping the temperature low.

    • Extract the product with an organic solvent, dry, and purify by crystallization or chromatography to obtain this compound.

Route 3: The Ritter Reaction from a Cyanohydrin Intermediate

The Ritter reaction provides an elegant and powerful method for converting nitriles into N-alkyl amides.[9] This pathway first generates the cyanohydrin of cyclobutanone, which is then subjected to Ritter conditions to directly install the amide functionality.

Mechanistic Rationale & Strategy

This route is a two-step process starting from cyclobutanone. First, the ketone is converted to 1-hydroxycyclobutanecarbonitrile (the cyanohydrin). In the second, key step, the cyanohydrin is treated with a strong acid, typically sulfuric acid. The acid protonates the hydroxyl group, which departs as a water molecule to generate a tertiary carbocation. This carbocation is then trapped by the lone pair of the adjacent nitrile's nitrogen atom, forming a stable nitrilium ion. Subsequent attack by water and tautomerization yields the final this compound.[10][11]

This route is mechanistically distinct from the Strecker synthesis. The Ritter reaction essentially uses the nitrile itself as the nitrogen source for the final amine, after hydrolysis to the amide. The efficiency of this route hinges on the successful formation of the carbocation and the subsequent intramolecular trapping and hydrolysis. It avoids the use of an external ammonia source in the second step, offering a potentially cleaner reaction profile.

G cluster_2 Route 3: Ritter Reaction Pathway A Cyclobutanone B Cyanohydrin Formation (e.g., TMSCN, cat. ZnI2) A->B Step 1 C 1-Hydroxycyclobutanecarbonitrile B->C D Ritter Reaction (conc. H2SO4, H2O) C->D Step 2 E This compound D->E

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Aminocyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity: 1-Aminocyclobutanecarboxamide CAS Numbers: 587829-74-1 (Free Base), 190004-62-7 (HCl Salt) Molecular Formula: C₅H₁₀N₂O[1][2]

Critical Hazard Profile: While specific toxicological data for this cyclobutane derivative is often limited in public databases compared to its cyclopentane analogs, structural analysis dictates a conservative high-hazard approach .[1] As a primary


-amino amide constrained in a cyclobutane ring, this compound exhibits significant basicity and potential for biological interaction.[1]
  • Primary Risk (Ocular): High. Primary amines are capable of causing severe corneal damage (saponification of membrane lipids). Treat as Category 1 (Causes Serious Eye Damage) until proven otherwise.[1]

  • Secondary Risk (Oral/Systemic): Moderate to High. Structural analogs (e.g., 1-aminocyclopentanecarboxamide) carry H302 (Harmful if swallowed) and H372 (Target Organ Toxicity) classifications.[1]

  • Physical Hazard: The solid powder is likely hygroscopic and prone to static charge buildup, increasing dispersion risk during weighing.

Personal Protective Equipment (PPE) Architecture[1]

This protocol moves beyond generic "lab safety" to a risk-based selection matrix.[1] The protection level is determined by the potential energy of exposure (Quantity


 State).
PPE Selection Matrix
Protection ZoneTier 1: Analytical / Small Scale (<100 mg)Tier 2: Preparative / Synthesis (>100 mg or Solution)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch min)Safety glasses allow vapor/powder ingress.[1] Amine vapors can cause "blue haze" (corneal edema) or chemical burns.
Dermal (Hand) Nitrile Gloves (Min. 4 mil / 0.10 mm)Double Gloving (Nitrile over Nitrile or Laminate)Amides can permeate thin nitrile over time.[1] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Sash at working height)P100 Particulate Respirator (if outside hood)Fine powders aerosolize easily.[1] Inhalation of amine salts can trigger bronchospasm.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronProtects wrists (the "gap" between glove and coat) from powder accumulation.[1]
Technical Justification for Glove Selection
  • Material: Nitrile is preferred over Latex. Latex proteins can cause sensitization, and nitrile offers superior resistance to organic bases.

  • Breakthrough Logic: For the HCl salt, permeation is slower due to polarity. For the free base, permeation is faster. Change gloves immediately upon visible splash.

Operational Workflows

Diagram 1: Safety Decision Logic (Pre-Operation)

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Liquid / Solution StateCheck->Solution QuantCheck Quantity > 100mg? Solid->QuantCheck Solution->QuantCheck Tier1 Tier 1 PPE: Splash Goggles + Nitrile QuantCheck->Tier1 No Tier2 Tier 2 PPE: Face Shield + Double Glove + Sleeve Covers QuantCheck->Tier2 Yes Engineering Engineering Control: Fume Hood Required Tier1->Engineering Tier2->Engineering

Caption: Logic flow for determining PPE requirements based on physical state and quantity thresholds.

Protocol A: Weighing & Transfer (The Critical Moment)

Risk: Static electricity can cause the light powder to "jump" from the spatula, landing on wrists or inhaling zones.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

  • The "Bridge" Method: Never carry an open spatula across a gap. Bring the receiving vessel to the stock container inside the fume hood.

  • Decontamination: Wipe the exterior of the stock container with a dry tissue before removing it from the hood to prevent tracking dust into the lab.

Protocol B: Solubilization & Reaction

Risk: Exotherm upon acid neutralization (if converting HCl salt to free base).

  • Solvent Choice: Dissolve in cool solvent. If neutralizing the HCl salt with a base (e.g., TEA, NaOH), expect heat generation.[1]

  • Venting: Do not seal the vessel immediately. Evolution of heat or minor off-gassing requires pressure relief.[1]

  • Spill Management:

    • Solid Spill: Do not sweep dry. Cover with a wet paper towel (solvent-dampened) to prevent dust, then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite. Do not use sawdust (reaction risk with oxidizers, though low here, good habit).[1]

Emergency Response & Disposal

Exposure Response[1]
  • Eye Contact: Immediate irrigation is critical. Flush for 15 full minutes . Do not rely on "feeling better" after 2 minutes; alkali burns penetrate deep and damage continues after pain subsides.

  • Skin Contact: Wash with soap and water. Do not use alcohol/solvents (increases skin permeability).

Disposal Strategy
  • Classification: Nitrogen-containing organic waste.[1]

  • Method: High-temperature incineration.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong acids in the waste stream to prevent unexpected exotherms or gas evolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116086, 1-aminocyclopentane-1-carboxamide (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

Sources

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